3-Methoxycinnamaldehyde
Description
Overview of Methoxycinnamaldehyde Research Scope
Research into methoxycinnamaldehydes encompasses a variety of scientific fields. Studies have investigated their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. nih.govfrontiersin.org For instance, 2-Methoxycinnamaldehyde (B72128) (2-MCA) has been studied for its effects on cellular pathways, such as the inhibition of NF-κB and topoisomerases I/II. nih.govmedchemexpress.com This has led to research on its potential in mitigating ischemia-reperfusion injury and its effects on cancer cells. nih.govspandidos-publications.com The 4-methoxy isomer has been noted for its cytoprotective activity against the respiratory syncytial virus (RSV). medchemexpress.com Furthermore, the antibacterial activity of 2-MCA against pathogens like methicillin-resistant Staphylococcus epidermidis (MRSE) is an active area of investigation. frontiersin.org
Natural Occurrence and Significance within Phenylpropanoid Chemistry
Methoxycinnamaldehydes are naturally occurring compounds found in various plant species. medchemexpress.commedchemexpress.comnih.gov They belong to the phenylpropanoid class of compounds, which are synthesized in plants from the amino acid phenylalanine.
Several methoxycinnamaldehyde isomers are constituents of essential oils derived from plants of the Cinnamomum genus. chemicalbook.comnih.govstudiauniversitatis.ro For example, 2-Methoxycinnamaldehyde is a known component of Cinnamomum cassia (Chinese cinnamon). nih.govmedchemexpress.comchemicalbook.commdpi.com Studies analyzing the chemical composition of various Cinnamomum species have identified methoxycinnamaldehyde as one of the varying components that differentiate the species. nih.gov For instance, one study detected 3-Methoxycinnamaldehyde in the essential oil of a Cinnamomum species. nih.gov Another compound, 4-hydroxy-3-methoxycinnamaldehyde (B191438), also known as coniferaldehyde (B117026), is a major component of certain essential oils, including those from cinnamon bark. biosynth.com
In the intricate biochemical pathways of plants, certain methoxycinnamaldehydes play a role as intermediates in the biosynthesis of monolignols. genome.jpoup.com Monolignols are the primary building blocks of lignin (B12514952), a complex polymer that provides structural support to plant cell walls. oup.comd-nb.info Specifically, coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde) is a key intermediate in the phenylpropanoid biosynthesis pathway. genome.jpechemi.comnih.govmodelseed.org This pathway is crucial for the production of a wide array of plant secondary metabolites. frontiersin.org The conversion of these aldehyde intermediates to their corresponding alcohols by enzymes like cinnamyl alcohol dehydrogenase is a critical step in lignin formation. oup.com
Classification and Structural Features of Methoxycinnamaldehyde Isomers
Methoxycinnamaldehydes are characterized by a phenyl ring substituted with a methoxy (B1213986) group and a propenal side chain. The position of the methoxy group on the phenyl ring gives rise to different isomers, each with a unique chemical structure and, consequently, distinct properties. The primary isomers are 2-methoxycinnamaldehyde, this compound, and 4-methoxycinnamaldehyde (B120730).
These compounds can also exist as different stereoisomers, primarily the (E) and (Z) isomers (also referred to as trans and cis, respectively), based on the geometry of the double bond in the propenal chain. nist.govnist.gov
| Isomer | Common Name | CAS Number | Molecular Formula | Key Structural Feature |
| 2-Methoxycinnamaldehyde | o-Methoxycinnamaldehyde | 1504-74-1 | C₁₀H₁₀O₂ | Methoxy group at the ortho position of the phenyl ring. nih.gov |
| This compound | m-Methoxycinnamaldehyde | 56578-36-0 | C₁₀H₁₀O₂ | Methoxy group at the meta position of the phenyl ring. scent.vn |
| 4-Methoxycinnamaldehyde | p-Methoxycinnamaldehyde | 24680-50-0 | C₁₀H₁₀O₂ | Methoxy group at the para position of the phenyl ring. nist.govwikipedia.org |
| 4-Hydroxy-3-methoxycinnamaldehyde | Coniferaldehyde | 458-36-6 | C₁₀H₁₀O₃ | A hydroxy and a methoxy group on the phenyl ring. biosynth.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAQFCRAQUBTD-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Methoxycinnamaldehydes
Conventional Synthetic Routes for Methoxycinnamaldehydes
Traditional methods for synthesizing methoxycinnamaldehydes have been well-established, primarily relying on aldol (B89426) condensation and oxidation reactions.
Aldol Condensation Approaches
Aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry and represents a primary route for synthesizing cinnamaldehyde (B126680) and its derivatives. google.comprutor.ai This reaction typically involves the condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone in the presence of a base or acid catalyst. google.comprutor.ai
Specifically, for methoxycinnamaldehydes, a substituted benzaldehyde (B42025), such as 4-methoxybenzaldehyde, is reacted with acetaldehyde (B116499). google.com The reaction is commonly catalyzed by a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The process begins with the deprotonation of acetaldehyde to form a nucleophilic enolate ion. prutor.ai This enolate then attacks the carbonyl carbon of the methoxy-substituted benzaldehyde, forming a β-hydroxy aldehyde (an aldol). libretexts.org Subsequent dehydration of this intermediate, often facilitated by heat, yields the α,β-unsaturated aldehyde, which is the methoxycinnamaldehyde product. libretexts.org To minimize side reactions, the temperature is typically controlled between 5 and 25°C.
The Claisen-Schmidt reaction is a specific type of crossed aldol condensation where an aldehyde or ketone with α-hydrogens reacts with an aromatic aldehyde that lacks α-hydrogens, like benzaldehyde. libretexts.org This method is particularly useful for synthesizing α,β-unsaturated aldehydes and ketones. libretexts.org
Oxidation of Phenylpropane Derivatives
An alternative synthetic strategy involves the oxidation of phenylpropane derivatives. google.comgoogle.com These starting materials can be sourced from naturally occurring phenylpropenes found in essential oils, such as methyl chavicol, anethole, and eugenol. google.comgoogle.com The oxidation process converts the propane (B168953) side chain into a cinnamaldehyde structure in a single step. google.com
Various oxidizing agents can be employed for this transformation, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), p-chloranil, and pyridinium (B92312) chlorochromate (PCC). google.comgoogle.com The reaction is often carried out with a catalytic amount of an inorganic or organic acid and may utilize a solid support like alumina (B75360) or silica (B1680970) gel, sometimes under microwave irradiation to enhance reaction rates. google.comgoogle.com This method can produce a range of substituted trans-cinnamaldehydes, including those with methoxy (B1213986) groups, in high yields, typically between 68% and 82%. google.comgoogle.com
Green Chemistry Approaches in Methoxycinnamaldehyde Synthesis
In response to the environmental drawbacks of traditional synthetic methods, which often involve hazardous reagents and generate significant waste, green chemistry approaches are being developed.
Calcium Oxide-Ethanol Heterogeneous Systems for 3-Hydroxy-4-methoxycinnamaldehyde (B8633442) Synthesis
A notable green synthetic route has been developed for 3-hydroxy-4-methoxycinnamaldehyde, a key organic intermediate. researchgate.netthieme-connect.comthieme-connect.de Traditional synthesis via aldol condensation of isovanillin (B20041) and vinyl acetate (B1210297) uses sodium hydroxide in an aqueous solution, leading to low yields and substantial wastewater production. researchgate.netthieme-connect.comthieme-connect.de
A more environmentally friendly method utilizes calcium oxide (CaO) as a catalyst in anhydrous ethanol. researchgate.netthieme-connect.comthieme-connect.de This system offers several advantages. CaO acts as a base catalyst for the aldol condensation and simultaneously reacts with the water produced during the reaction to form calcium hydroxide. researchgate.netthieme-connect.de This in-situ water removal shifts the reaction equilibrium towards the product, leading to a higher conversion of isovanillin and a significantly improved yield of 3-hydroxy-4-methoxycinnamaldehyde, reaching up to 85.2%. researchgate.netthieme-connect.de This approach eliminates aqueous waste and allows for potential catalyst reuse, aligning with the principles of green chemistry.
Synthesis of Methoxycinnamaldehyde Derivatives and Analogues
The modification of the methoxycinnamaldehyde structure allows for the creation of derivatives with potentially enhanced or novel properties.
Synthesis of 4-Sulfono-3-methoxycinnamaldehyde Derivatives
Derivatives of 4-sulfono-3-methoxycinnamaldehyde have been synthesized through the sulfonation of 4-hydroxy-3-methoxycinnamaldehyde (B191438). researchgate.netresearchgate.net This reaction involves treating the starting material with various alkyl or phenyl sulfonyl chlorides in the presence of pyridine. researchgate.net The resulting sulfonic ester derivatives have been characterized using techniques such as X-ray diffraction and NMR spectroscopy to confirm their chemical structures. researchgate.netresearchgate.net For instance, the derivative 4-(methoxyphenyl)sulfono-3-methoxycinnamaldehyde has been synthesized and studied. researchgate.net
Table 1: Summary of Synthetic Methodologies for Methoxycinnamaldehydes
| Method | Starting Materials | Reagents/Catalysts | Key Features | Yield | Reference(s) |
|---|---|---|---|---|---|
| Aldol Condensation | Methoxy-substituted benzaldehyde, Acetaldehyde | NaOH or KOH | Well-established, forms β-hydroxy aldehyde intermediate. | Varies | , google.com, prutor.ai |
| Oxidation of Phenylpropanes | Phenylpropane derivatives | DDQ, p-chloranil, PCC | Single-step conversion, utilizes natural sources. | 68-82% | google.com, google.com |
| Green Synthesis (CaO-Ethanol) | Isovanillin, Vinyl acetate | Calcium Oxide (CaO), Ethanol | Environmentally friendly, high yield, no aqueous waste. | 85.2% | researchgate.net, thieme-connect.de |
| Sulfonylation | 4-Hydroxy-3-methoxycinnamaldehyde | Alkyl/Phenyl sulfonyl chlorides, Pyridine | Creates sulfonate derivatives with modified properties. | Not specified | researchgate.net, researchgate.net |
Preparation of Other Substituted Cinnamaldehydes
The synthesis of cinnamaldehydes bearing various substituents on the aromatic ring can be achieved through several reliable methods. These methods are adaptable for creating a library of derivatives, including those with methoxy groups at different positions.
Common synthetic routes include the Claisen-Schmidt condensation, the Wittig reaction, the Vilsmeier-Haack reaction, and the oxidative Heck reaction.
Claisen-Schmidt Condensation : This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with an aldehyde or ketone that possesses an α-hydrogen. wikipedia.org For the synthesis of cinnamaldehydes, a substituted benzaldehyde is reacted with acetaldehyde. The choice of base, such as sodium hydroxide or potassium carbonate, and solvent can influence the reaction's efficiency. researchgate.net For instance, a green chemistry approach for synthesizing 3-hydroxy-4-methoxycinnamaldehyde utilizes calcium oxide as a catalyst in ethanol, achieving a high yield of 85.2%. thieme-connect.de This method is advantageous as the catalyst also removes water from the system, shifting the reaction equilibrium towards the product. researchgate.netthieme-connect.de
Wittig Reaction : The Wittig reaction is a versatile method for creating alkenes by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org To synthesize substituted cinnamaldehydes, a substituted benzaldehyde is treated with formylmethylenetriphenylphosphorane. publish.csiro.au This method has been successfully used to prepare compounds like 3,4,5-trimethoxycinnamaldehyde (B1232671) and 3,4-dimethoxycinnamaldehyde. publish.csiro.au The reaction is generally efficient, though it requires the prior preparation of the ylide from a phosphonium salt and a strong base. masterorganicchemistry.com
Vilsmeier-Haack Reaction : This reaction is primarily used to introduce a formyl group onto electron-rich aromatic rings. wikipedia.org It can also be applied to non-aromatic compounds like styrenes. researchgate.netorganicreactions.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org When applied to a substituted styrene, the Vilsmeier-Haack reaction yields the corresponding cinnamaldehyde derivative after hydrolysis. researchgate.netorganicreactions.org
Oxidative Heck Reaction : A modern palladium-catalyzed cross-coupling reaction, the oxidative Heck reaction can synthesize cinnamaldehydes from arylboronic acids and acrolein. nih.gov This method is notable for its mild, base-free conditions and has been used to produce a variety of cinnamaldehyde derivatives in good to excellent yields (43-92%). nih.gov
The table below summarizes various substituted cinnamaldehydes synthesized using these methods.
| Substituted Cinnamaldehyde | Starting Materials | Synthetic Method | Yield | Reference |
| 3-Hydroxy-4-methoxycinnamaldehyde | Isovanillin, Vinyl Acetate | Aldol Condensation (CaO catalyst) | 85.2% | researchgate.netthieme-connect.de |
| 3,4,5-Trimethoxycinnamaldehyde | 3,4,5-Trimethoxybenzaldehyde, Formylmethylenetriphenylphosphorane | Wittig Reaction | - | publish.csiro.au |
| 3,4-Dimethoxycinnamaldehyde | 3,4-Dimethoxybenzaldehyde, Formylmethylenetriphenylphosphorane | Wittig Reaction | - | publish.csiro.au |
| (E)-3-(Benzofuran-2-yl)acrylaldehyde | 2-Benzofuranylboronic acid, Acrolein | Oxidative Heck Reaction | 43% | nih.gov |
| 2,4,5-Trimethoxycinnamaldehyde | Substituted Phenylpropane Derivative | Oxidation with DDQ | High Yield (68-82%) | google.com |
Synthesis of Cinnamaldehyde Analogues for Biological Evaluation
The structural framework of cinnamaldehyde, particularly its α,β-unsaturated carbonyl group, serves as a pharmacophore that can react with biological nucleophiles like enzymes and receptors. researchgate.net This reactivity has prompted the synthesis of numerous analogues for evaluation as therapeutic agents against a range of diseases.
Researchers modify the basic cinnamaldehyde structure by introducing different substituents onto the phenyl ring or by derivatizing the aldehyde group to create new classes of compounds with potentially enhanced biological activity.
Schiff Bases : Cinnamaldehyde and its derivatives are readily converted into Schiff bases (imines) by reacting them with primary amines. ijapbc.com This modification has been explored for developing anti-arthritic agents. For example, a series of Schiff bases were synthesized from cinnamaldehyde and various anilines. One derivative, Cinnan 2, showed significant in vitro anti-arthritic activity, comparable to the standard drug Diclofenac sodium, with a maximum inhibition of protein denaturation of 93.84% at a concentration of 2000 µg/ml. ijapbc.com
Curcuminoid Analogues : Curcumin analogues, which often feature a diarylpentanoid structure, have been synthesized using cinnamaldehydes. mdpi.com The base-catalyzed Claisen-Schmidt condensation of a substituted cinnamaldehyde with a ketone can produce these analogues. mdpi.com These compounds have been evaluated for activities such as aldose reductase inhibition, which is relevant to diabetic complications. mdpi.com
Amide Derivatives : Cinnamic acid, the corresponding carboxylic acid of cinnamaldehyde, has been coupled with amino acids to form cinnamic acid amide derivatives. alliedacademies.org These compounds, along with Schiff bases derived from cinnamaldehyde, have been synthesized and evaluated for their potential as antimicrobial agents targeting the peptide deformylase (PDF) enzyme. alliedacademies.org
The following table presents examples of cinnamaldehyde analogues synthesized for biological screening.
| Analogue Class | Synthetic Strategy | Target Biological Activity | Key Finding | Reference |
| Schiff Bases | Condensation of cinnamaldehyde with substituted anilines. | Anti-arthritic | Derivative Cinnan 2 showed 93.84% inhibition of protein denaturation. | ijapbc.com |
| Curcuminoid Analogues | Claisen-Schmidt condensation of cinnamaldehyde with acetone. | Aldose Reductase Inhibition | Synthesized for evaluation as potential inhibitors for diabetic complications. | mdpi.com |
| Cinnamic Acid Amides | Coupling of cinnamic acid with amino acids. | Antimicrobial (Peptide Deformylase Inhibitors) | Compound 6e emerged as a potent antimicrobial agent against Klebsiella pneumoniae. | alliedacademies.org |
| Cyclic Nitrones | Substitution of a terpenyl group with a cinnamyl ether. | Antileukemia | The cinnamyl derivative 5b (LQB-461) showed potent antileukemic effects by inducing apoptosis. | iiarjournals.org |
Stereochemical Considerations in Methoxycinnamaldehyde Synthesis
The stereochemistry of the carbon-carbon double bond in methoxycinnamaldehydes is a critical aspect of their synthesis. The double bond can exist as either the (E)-isomer (trans) or the (Z)-isomer (cis). The (E)-isomer is typically the more thermodynamically stable and often the desired product for biological applications. Control over the stereochemical outcome is a key consideration in the choice of synthetic methodology. fiveable.menumberanalytics.comrijournals.com
Wittig Reaction : The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide used. wikipedia.org
Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (e.g., ester or ketone) are less reactive and generally lead to the formation of the (E)-alkene with high selectivity. organic-chemistry.org
Non-stabilized Ylides : Ylides that are not stabilized (e.g., where the group on the carbanion is an alkyl group) are more reactive and typically yield the (Z)-alkene as the major product. organic-chemistry.org
Schlosser Modification : To obtain the (E)-alkene from non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which allows for equilibration to the more stable threo betaine, ultimately leading to the (E)-alkene. wikipedia.org
Claisen-Schmidt Condensation : This reaction typically results in the formation of the more stable (E)-cinnamaldehyde derivative due to thermodynamic control under the reaction conditions. The initial aldol adduct readily dehydrates to form the conjugated and more stable trans double bond.
Oxidative Heck Reaction : The palladium-catalyzed oxidative Heck reaction has been shown to be highly stereoselective, furnishing the (E)-α,β-unsaturated aldehydes. nih.gov The synthesis of various cinnamaldehydes from acrolein and arylboronic acids using this method resulted in the exclusive formation of the (E)-isomer. nih.gov
The table below outlines the stereochemical outcomes of different synthetic methods.
| Synthetic Method | Reactants | Typical Stereochemical Outcome | Reason | Reference |
| Wittig Reaction (Stabilized Ylide) | Aldehyde + Stabilized Phosphonium Ylide | Predominantly (E)-alkene | Thermodynamic control; reversible initial addition allows formation of the more stable anti-oxaphosphetane. | organic-chemistry.org |
| Wittig Reaction (Non-stabilized Ylide) | Aldehyde + Non-stabilized Phosphonium Ylide | Predominantly (Z)-alkene | Kinetic control; irreversible and rapid formation of the syn-oxaphosphetane. | organic-chemistry.org |
| Claisen-Schmidt Condensation | Substituted Benzaldehyde + Acetaldehyde | Predominantly (E)-alkene | Formation of the more thermodynamically stable trans-conjugated system upon dehydration. | wikipedia.org |
| Oxidative Heck Reaction | Arylboronic Acid + Acrolein | Predominantly (E)-alkene | The mechanism of the Heck reaction typically favors the formation of the trans product. | nih.gov |
Advanced Analytical Characterization of Methoxycinnamaldehydes and Derivatives
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the structural features of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer comprehensive information on the connectivity, spatial arrangement, and mass of 3-Methoxycinnamaldehyde.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. ¹H-NMR, or proton NMR, provides information about the chemical environment of hydrogen atoms within a molecule.
In the ¹H-NMR spectrum of this compound, the signals for the protons can be assigned based on their chemical shifts (δ) and coupling constants (J). Analysis of the ¹H-NMR spectra for cinnamaldehyde (B126680) and its methoxy (B1213986) derivatives, including the 3-methoxy variant, confirms that these compounds predominantly exist as trans isomers in solution. researchgate.netcas.cz The stability of the trans orientation of the C=O group relative to the double bond in the conjugated side chain is also supported by theoretical calculations. researchgate.netcas.cz
Specific chemical shifts and interaction constants for the side chain protons of this compound have been reported. researchgate.net
¹H-NMR Spectral Data for this compound Side Chain
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Hα | 7.33 |
| Hβ | 6.61 |
| Hγ (Aldehydic) | 9.56 |
| OCH₃ | 3.75 |
Data sourced from Liptaj et al. (1980) researchgate.net
Further structural elucidation can be achieved using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). The NOESY experiment provides information about the spatial proximity of protons, regardless of through-bond J-couplings. columbia.edu For small molecules, a Nuclear Overhauser Effect (NOE) can be observed between protons up to 4Å apart. columbia.edu In the case of this compound, a NOESY experiment would be expected to show a cross-peak between the aldehydic proton and the β-proton, confirming the s-trans conformation, which is predicted to be the more stable form. utah.edu
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like cinnamaldehyde and its derivatives. mdpi.com In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is a high-sensitivity, high-resolution technique used for analyzing less volatile compounds. ua.edu This method provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent compound and its fragments.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly useful for the analysis of larger molecules and derivatives. In studies involving cinnamaldehyde derivatives, MALDI-TOF (Time-of-Flight) MS has been used to characterize products formed from the reaction of cinnamaldehydes with other molecules, such as proanthocyanidins. acs.org The spectra can show masses corresponding to oligomers attached to one or more cinnamaldehyde moieties. acs.org MALDI imaging mass spectrometry has also been utilized by precoating targets with reagents like trans-cinnamaldehyde to derivatize and detect other molecules, such as isoniazid, directly in tissue samples. nih.gov
Key Mass Spectrometry Data for this compound
| Technique | Information Provided | Reference |
|---|---|---|
| Electron Ionization MS | Molecular Weight: 162.1852 g/mol | nist.gov |
| GC-MS | Identification and quantification in volatile mixtures | mdpi.comresearchgate.net |
Crystallographic and Computational Studies
While spectroscopic methods reveal molecular structure, crystallographic and computational techniques provide deeper insights into the three-dimensional arrangement of atoms in the solid state, conformational stability, and potential molecular interactions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. uci.edu It is widely employed to predict molecular geometries, energies, and spectroscopic properties. DFT calculations, particularly using the B3LYP hybrid functional with the 6-311++G(d,p) basis set, have been used to study the conformational preferences of cinnamaldehyde. scielo.org.mxjmcs.org.mx
These studies show that for cinnamaldehyde, the s-trans conformer is more stable than the s-cis conformer by approximately 7.95 kJ/mol in the gas phase. scielo.org.mxresearchgate.net This theoretical finding is in strong agreement with experimental NMR data, which also indicates the predominance of the trans isomer. researchgate.netcas.cz DFT calculations can also model the effect of different solvents on conformational stability, though for cinnamaldehyde, solvents were found to have no significant effect on the stability preference. scielo.org.mxjmcs.org.mx
DFT-Calculated Energy Difference for Cinnamaldehyde Conformers
| Conformer | Relative Stability (Gas Phase) |
|---|---|
| s-trans | More stable |
| s-cis | Less stable by 7.95 kJ/mol |
Data sourced from Umar et al. (2022) scielo.org.mx
Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the physical movements of atoms and molecules and to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. mdpi.com
Molecular docking studies have been performed on cinnamaldehyde and its derivatives to investigate their potential as inhibitors of various cancer receptors. researchgate.net These studies calculate binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's active site. researchgate.netjppres.com
Hirshfeld Surface and 2D Fingerprint Plot Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting three-dimensional Hirshfeld surface (HS) provides a visual representation of the molecule's shape within its crystalline environment.
The surface is color-mapped to highlight different intermolecular contacts. For instance, d_norm is a key property mapped onto the surface, which combines d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance to the nearest nucleus outside the surface). Red regions on the d_norm map indicate closer contacts and potential hydrogen bonds, while blue regions represent weaker or longer-range interactions. For this compound, with its oxygen and hydrogen atoms, these red spots would be expected to highlight significant C-H···O interactions.
For this compound, the 2D fingerprint plot would be expected to be dominated by H···H contacts, reflecting the abundance of hydrogen atoms on the molecule's periphery. Sharp spikes in the plot would indicate the presence of strong hydrogen bonds, likely C-H···O interactions involving the methoxy and aldehyde oxygen atoms. The analysis would also reveal the presence of C···H/H···C contacts, indicative of C-H···π interactions with the benzene (B151609) ring. uzh.ch
Interactive Table: Predicted Intermolecular Interactions for this compound from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution | Key Molecular Features Involved |
| H···H | High | Phenyl and vinyl hydrogen atoms |
| C-H···O | Moderate | Aldehyde and methoxy oxygen atoms with phenyl and vinyl C-H groups |
| C···H/H···C | Moderate | Interactions involving the aromatic π-system |
| O···O | Low | Incidental contacts between oxygen atoms |
| C···C | Low | π-π stacking interactions between aromatic rings |
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for the separation, identification, and purification of components in a mixture. nih.govjournalagent.com For a compound like this compound, various chromatographic methods can be employed for its separation and quantification.
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound. A reversed-phase HPLC system, utilizing a C18 column, is commonly employed for the separation of cinnamaldehyde and its derivatives. nih.govshimadzu.com The mobile phase typically consists of a mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govrsc.org Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation from other related compounds or impurities. nih.gov Quantification is typically performed using a UV detector, as the conjugated system in this compound results in strong UV absorbance. shimadzu.com
Gas Chromatography (GC) is another viable technique, particularly given the volatility of cinnamaldehyde derivatives. nist.govresearchgate.net In GC, the sample is vaporized and separated in a column with a stationary phase. A flame ionization detector (FID) is commonly used for the quantification of organic compounds like this compound. researchgate.net
Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and for determining appropriate solvent systems for column chromatography. nih.govajrconline.org A silica (B1680970) gel plate can serve as the stationary phase, and a mixture of non-polar and polar solvents (e.g., toluene, ethyl acetate (B1210297), and methanol) can be used as the mobile phase. ajrconline.org The separated spots can be visualized under UV light.
Interactive Table: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |
| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis | Quantification, Purity analysis |
| GC | (e.g., DB-5) | Helium (carrier gas) | FID, MS | Quantification of volatile components |
| TLC | Silica Gel 60 F254 | Toluene:Ethyl acetate:Methanol (8:1:1) | UV light | Qualitative analysis, Reaction monitoring |
On-Tissue Chemical Derivatization for Mass Spectrometry Imaging
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govmanchester.ac.uk However, the detection of some small molecules can be challenging due to poor ionization efficiency or low abundance. d-nb.infonih.gov On-tissue chemical derivatization (OTCD) is a strategy that can enhance the detection sensitivity of target analytes in MSI. nih.govnih.gov This involves applying a chemical reagent to the tissue section to react with the target molecule, forming a derivative that is more readily ionized and detected by the mass spectrometer. nih.govmdpi.com
For a molecule like this compound, which contains an aldehyde functional group, OTCD could be a valuable tool for enhancing its detection in biological tissues. A derivatizing agent that specifically reacts with aldehydes can be used. For instance, reagents containing a hydrazine (B178648) or an amino group can form a stable hydrazone or Schiff base with the aldehyde, respectively. These derivatization reactions can introduce a permanently charged group or a group with high ionization efficiency, significantly improving the signal in mass spectrometry.
A related compound, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferaldehyde), has been utilized as a derivatization reagent for amino-containing metabolites, highlighting the reactivity of the aldehyde group in this class of compounds. acs.org This suggests that this compound itself would be a good candidate for derivatization to enhance its detection. The choice of derivatization reagent is crucial and would be selected to introduce a tag that is easily ionizable by the chosen MSI technique, such as Matrix-Assisted Laser Desorption/Ionization (MALDI). d-nb.info The derivatization process must be carefully optimized to ensure the reaction occurs efficiently on the tissue surface without causing significant delocalization of the analyte. acs.org
Biological Activities and Pharmacological Potential of Methoxycinnamaldehydes
Antioxidant and Free Radical Scavenging Activities
Methoxycinnamaldehydes, particularly the phenolic aldehyde 4-Hydroxy-3-methoxycinnamaldehyde (B191438) (also known as coniferaldehyde), have demonstrated notable antioxidant and free radical scavenging properties. biosynth.comscbt.com These compounds are recognized for their potential to mitigate cellular damage caused by oxidative stress. biosynth.com Their antioxidant capacity is a key factor underpinning their therapeutic potential. biosynth.comsigmaaldrich.com Research has utilized methods like the DPPH radical scavenging assay to investigate and quantify the antiradical activities of these compounds. sigmaaldrich.comsigmaaldrich.com
Role in Modulation of Oxidative Stress Pathways
4-Hydroxy-3-methoxycinnamaldehyde actively modulates oxidative stress pathways. biosynth.com Its primary mechanism involves scavenging free radicals, which helps to prevent potential damage to cellular components. biosynth.com This compound has been shown to protect cells from oxidative stress induced by agents like hydrogen peroxide. nih.gov Research indicates that 4-Hydroxy-3-methoxycinnamaldehyde is involved with the HIF-1 signaling pathway, which plays a role in protecting against oxidative stress. nih.gov Furthermore, it contributes to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. medchemexpress.com The activation of Nrf2 is a critical step in the cellular defense against oxidative stress, as it promotes the translocation of Nrf2 to the nucleus and subsequent expression of antioxidant enzymes. nih.govmedchemexpress.com
Induction of Heme Oxygenase-1 (HO-1) by 4-Hydroxy-3-methoxycinnamaldehyde
A significant aspect of the antioxidant activity of 4-Hydroxy-3-methoxycinnamaldehyde is its ability to effectively induce heme oxygenase-1 (HO-1). medchemexpress.com HO-1 is a crucial cytoprotective enzyme that plays a vital role in the cellular response against oxidative stress. nih.govnih.gov Studies have shown that 4-Hydroxy-3-methoxycinnamaldehyde treatment leads to a dramatic, dose- and time-dependent increase in HO-1 protein levels and expression. medchemexpress.com This induction is mediated through the PKCα/β II/Nrf-2 dependent pathway. medchemexpress.com The upregulation of HO-1 is directly linked to the cytoprotective effects observed, such as the inhibition of LPS-induced apoptosis in macrophage cells. medchemexpress.com
Anti-inflammatory Effects
In addition to its antioxidant properties, 4-Hydroxy-3-methoxycinnamaldehyde exhibits significant anti-inflammatory activities. medchemexpress.com It has been identified as an anti-inflammatory compound in traditional remedies and has been shown to reduce the production of inflammatory mediators. nih.govmedchemexpress.com For instance, it can dramatically inhibit the production of nitric oxide (NO), a key inflammatory molecule, in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophage cells. medchemexpress.com Its anti-inflammatory effects are also linked to the modulation of key signaling pathways involved in inflammation, such as the IL-15 signaling pathway. nih.gov
Modulation of T-cell Activation by 4-Hydroxy-3-methoxycinnamaldehyde
Autoreactive T-cell responses are central to the pathology of many autoimmune diseases, making the modulation of T-cell activation an important therapeutic strategy. nih.gov Research has identified 4-Hydroxy-3-methoxycinnamaldehyde (referred to as 4H3MC in studies) as a potent modulator of T-cell activation. nih.govplos.org It has been shown to prevent the release of Interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation, from both transformed and untransformed human T-cells without causing cytotoxicity. nih.gov
Attenuation of Atopic Dermatitis Symptoms by 4-Hydroxy-3-methoxycinnamaldehyde
The immunomodulatory properties of 4-Hydroxy-3-methoxycinnamaldehyde have shown therapeutic potential in preclinical models of atopic dermatitis (AD), a chronic inflammatory skin condition driven by an imbalance of T helper cell subsets. plos.orgnih.govnih.gov In mouse models of AD induced by 2,4-dinitrochlorobenzene (DNCB) and mites, oral administration of 4-Hydroxy-3-methoxycinnamaldehyde effectively attenuated disease symptoms. plos.orgnih.gov
The observed therapeutic effects included a reduction in ear thickness, decreased serum IgE levels, and diminished infiltration of immune cells into the inflamed skin lesions. nih.govnih.gov Furthermore, it suppressed the expression of pathogenic cytokines within the ear tissues. nih.gov At a cellular level, 4-Hydroxy-3-methoxycinnamaldehyde was found to block the differentiation of T-cells into both Th1 and Th2 subtypes by suppressing their key transcription factors, T-bet and GATA3, respectively. plos.orgnih.gov It also downregulated the proliferation of T-cells during this differentiation process and inhibited the activation of keratinocytes, further contributing to the amelioration of AD symptoms. plos.orgnih.gov
Antimicrobial and Antibacterial Properties
Various methoxycinnamaldehyde derivatives have been evaluated for their antimicrobial activity. In vitro studies have shown that compounds like 2-methoxycinnamaldehyde (B72128) and 4-methoxycinnamaldehyde (B120730) possess bactericidal activity, particularly against coliform bacteria and Escherichia coli. researchgate.nettandfonline.comugent.be Generally, these aldehydes demonstrate stronger bactericidal effects compared to their corresponding carboxylic acids at neutral pH. researchgate.nettandfonline.com
Another derivative, o-Methoxycinnamaldehyde, isolated from cinnamon, has shown a strong inhibitory effect against several species of dermatophytoses, such as Microsporum canis, with minimum inhibitory concentrations ranging from 3.12 to 6.25 µg/ml. nih.govnih.gov This compound also inhibits the growth of mycotoxin-producing fungi like Aspergillus parasiticus and Aspergillus flavus. nih.govnih.gov However, in the same study, it showed no significant antibacterial effect at concentrations up to 50 µg/ml. nih.govnih.gov Schiff bases synthesized from p-methoxycinnamaldehyde have also been tested for in vitro antibacterial activity against strains like Acinetobacter calcoaceticus and Pediococcus acidilactici. researchgate.net
Table 1: Effects of 4-Hydroxy-3-methoxycinnamaldehyde on T-Cell Activation Pathways
| Molecular Target/Process | Observed Effect of 4-Hydroxy-3-methoxycinnamaldehyde | Reference |
|---|---|---|
| IL-2 Release | Prevented from human T-cells | nih.gov |
| PKCθ Phosphorylation | Inhibited in T-cells | nih.gov |
| MAP Kinase (ERK and p38) Phosphorylation | Attenuated | nih.gov |
| NF-κB, AP-1, and NFAT Promoter Activities | Inhibited | nih.gov |
Table 2: In Vivo Effects of 4-Hydroxy-3-methoxycinnamaldehyde in a Mouse Model of Atopic Dermatitis
| Symptom/Marker | Effect of Oral Administration | Reference |
|---|---|---|
| Ear Thickness | Attenuated increase | plos.orgnih.gov |
| Serum IgE Levels | Attenuated increase | plos.orgnih.gov |
| Immune Cell Infiltration | Reduced in inflammatory lesions | plos.orgnih.gov |
| Pathogenic Cytokine Expression | Reduced in ear tissues | plos.orgnih.gov |
| T-cell Differentiation (Th1/Th2) | Blocked | plos.orgnih.gov |
Activity against Specific Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus epidermidis by 2-Methoxycinnamaldehyde)
Research has demonstrated the antibacterial efficacy of 2-methoxycinnamaldehyde (MCA) against pathogenic bacteria, including strains resistant to common antibiotics. A notable example is its activity against Methicillin-Resistant Staphylococcus epidermidis (MRSE), a pathogen frequently associated with hospital-acquired infections.
In a study investigating MCA's effect on MRSE, the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined to be 220 μg/mL. The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death, was found to be 880 μg/mL nih.gov.
Microscopic examination using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) revealed that treatment with MCA causes significant morphological damage to MRSE cells. The bacterial cell membranes and walls, which are typically smooth and intact, become corrugated and shriveled after exposure to MCA nih.gov. This structural damage leads to the leakage of intracellular contents, such as DNA and RNA, ultimately contributing to the inhibition of bacterial proliferation nih.gov.
Table 1: Antibacterial Activity of 2-Methoxycinnamaldehyde (MCA) against MRSE
| Parameter | Value (μg/mL) | Reference |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 220 | nih.gov |
Inhibition of Biofilm Formation
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antibiotics. Methoxycinnamaldehyde derivatives have shown potential in disrupting these structures.
Studies have confirmed that 2-methoxycinnamaldehyde (MCA) can effectively inhibit the formation of biofilms by Methicillin-Resistant Staphylococcus epidermidis (MRSE) nih.govresearchgate.net. This action hinders the pathogenic potential of the bacterium, as biofilm formation is a key virulence factor nih.gov.
The antibiofilm activity of methoxycinnamaldehydes extends to other pathogens as well. In a screening of cinnamaldehyde (B126680) derivatives against Vibrio parahaemolyticus, a marine bacterium that can cause gastrointestinal illness, 2-methoxycinnamaldehyde demonstrated significant inhibitory effects. At a concentration of 100 µg/mL, it inhibited biofilm formation by 61.8% nih.gov. This effect is crucial as biofilms in Vibrio species contribute to their persistence in food processing environments and pathogenesis nih.gov.
Table 2: Biofilm Inhibition by 2-Methoxycinnamaldehyde
| Bacterial Strain | Concentration (µg/mL) | % Inhibition | Reference |
|---|---|---|---|
| Vibrio parahaemolyticus | 100 | 61.8% | nih.gov |
Enzyme Inhibitory Activities
Inhibition of α-Glucosidase and α-Amylase by Derivatives
α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into glucose. Inhibiting these enzymes can help manage post-meal blood glucose levels, which is a therapeutic strategy for type 2 diabetes. Cinnamaldehyde and its derivatives have been investigated for this potential.
Synthetic derivatives of cinnamic acid, such as p-methoxy cinnamic acid and p-methoxyethyl cinnamate, have been identified as inhibitors of the α-glucosidase enzyme ugm.ac.id. While specific data on 3-methoxycinnamaldehyde is limited, the inhibitory activity of these related methoxy (B1213986) compounds highlights a promising area of research ugm.ac.id. The parent compound, trans-cinnamaldehyde, has demonstrated notable inhibitory activity against both pancreatic porcine α-amylase (PPA) and Bacillus licheniformis α-amylase (BLA), with IC50 values of 3.76 μg/mL and 5.38 μg/mL, respectively niscpr.res.inniscpr.res.in. These values indicate a higher potency than the standard inhibitor, acarbose, under the tested conditions niscpr.res.inniscpr.res.inniscair.res.in.
Table 3: α-Amylase Inhibition by Trans-Cinnamaldehyde
| Enzyme Source | IC50 Value (μg/mL) | Reference |
|---|---|---|
| Pancreatic Porcine α-Amylase (PPA) | 3.76 | niscpr.res.in |
Anticancer Potential (referring to cinnamaldehyde and related methoxycinnamaldehydes)
Cinnamaldehyde and its methoxy-substituted analogs have emerged as compounds of interest in cancer research, demonstrating the ability to suppress tumor growth through various mechanisms nih.govnih.gov. These natural compounds have been shown to target cancer cells, leading to reduced proliferation and the induction of programmed cell death nih.gov.
Inhibition of Cancer Cell Proliferation
Methoxycinnamaldehydes have been found to impede the growth of various cancer cell lines. 2-Methoxycinnamaldehyde (2-MCA) has demonstrated a marked ability to inhibit the proliferation of human cancer cells nih.gov. For instance, it inhibits the activity of DNA topoisomerases I and II, enzymes critical for DNA replication, thereby halting the proliferation of liver cancer (Hep 3B) cells nih.gov.
In studies on human lung adenocarcinoma A549 cells, 2-methoxycinnamaldehyde at a concentration of 32 μM was shown to inhibit cell proliferation encyclopedia.pub. Research on human colorectal adenocarcinoma COLO 205 cells also confirmed the antiproliferative effects of 2-MCA nih.gov. The mechanism behind this inhibition often involves the downregulation of molecules that control the cell cycle encyclopedia.pubmdpi.com.
Induction of Apoptosis in Cancer Cells
A key aspect of the anticancer potential of methoxycinnamaldehydes is their ability to induce apoptosis, or programmed cell death, in malignant cells. This process eliminates cancerous cells without causing the inflammation associated with other forms of cell death.
2-Methoxycinnamaldehyde has been shown to be a potent inducer of apoptosis. In human lung adenocarcinoma A549 cells, it triggers apoptosis by upregulating pro-apoptotic genes like Bax and Bak, while downregulating anti-apoptotic genes such as Bcl-2 and Bcl-XL encyclopedia.pub. This leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases-3 and -9, which are key executioners of the apoptotic process encyclopedia.pub. Similar apoptotic mechanisms have been observed in human colorectal adenocarcinoma COLO 205 cells, where 2-MCA treatment led to an increase in apoptotic cells, loss of mitochondrial membrane potential, and activation of caspase-3 and -9 nih.gov. Furthermore, 2-MCA can also induce lysosomal vacuolization, which contributes to the promotion of apoptosis in cancer cells nih.gov.
Table 4: Pro-Apoptotic Mechanisms of 2-Methoxycinnamaldehyde in A549 Lung Cancer Cells
| Molecular Event | Effect of 2-Methoxycinnamaldehyde | Reference |
|---|---|---|
| Pro-apoptotic gene (Bax, Bak) expression | Upregulation | encyclopedia.pub |
| Anti-apoptotic gene (Bcl-2, Bcl-XL) expression | Downregulation | encyclopedia.pub |
| Mitochondrial Membrane Potential | Loss | encyclopedia.pub |
| Cytochrome c | Release | encyclopedia.pub |
Synergistic Effects with Chemotherapy Agents
One of the key mechanisms behind this synergy is the promotion of apoptosis, or programmed cell death. nih.gov For instance, studies have shown that cinnamaldehyde enhances the effectiveness of doxorubicin (DOX) by increasing the activation of caspase-3/7, key enzymes in the apoptotic pathway, in prostate cancer cells. nih.gov The combination of cinnamaldehyde and doxorubicin leads to a greater induction of apoptosis compared to doxorubicin alone. nih.gov This pro-apoptotic effect is also observed in combination with other agents. For example, cinnamaldehyde has been shown to enhance the ability of oxaliplatin to induce apoptosis in colorectal cancer cells. nih.govnih.gov
Furthermore, cinnamaldehyde can sensitize cancer cells to chemotherapy. In non-small cell lung cancer cells, the combination of cinnamaldehyde and hyperthermia was found to synergistically inhibit cell proliferation and induce apoptosis. nih.govmdpi.com This effect was linked to the increased generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com
The synergistic effects are not limited to a single mechanism. In colorectal cancer cell lines, cinnamaldehyde was found to have a synergistic effect on the cytotoxicity of chemotherapeutic agents by suppressing the expression of genes associated with drug metabolism and resistance, such as BRCA1, TOPO1, ERCC1, and TS. nih.gov By modulating these genetic factors, cinnamaldehyde can potentially make cancer cells more susceptible to the effects of drugs like 5-fluorouracil and oxaliplatin. nih.gov
The development of drug delivery systems is also being explored to maximize these synergistic effects. For example, nanoparticles co-loaded with cinnamaldehyde and doxorubicin have been developed to enhance their combined therapeutic effect on breast cancer cells. nih.govdovepress.com These delivery systems can help to ensure that both agents reach the tumor cells in effective concentrations, thereby maximizing their synergistic anti-tumor activity. frontiersin.org
| Chemotherapy Agent | Cancer Model | Observed Synergistic Effect | Mechanism of Action |
|---|---|---|---|
| Doxorubicin (DOX) | Prostate cancer cells (PC3) | Enhanced cytotoxicity and apoptosis. nih.gov | Increased activation of caspase-3/7 and reduction of mitochondrial membrane potential. nih.gov |
| Oxaliplatin | Colorectal cancer cells (HT-29 and LoVo) | Synergistic cytotoxicity. nih.gov | Enhanced apoptosis and suppression of drug-metabolizing genes (BRCA1, TOPO1, ERCC1, TS). nih.gov |
| Hyperthermia | Non-small cell lung cancer cells (A549) | Synergistic inhibition of cell proliferation and induction of apoptosis. nih.govmdpi.com | Increased generation of reactive oxygen species (ROS) and phosphorylation of MAPKs. nih.govmdpi.com |
| Doxorubicin (DOX) | Breast cancer cells (MCF-7) | Enhanced apoptosis. nih.gov | Co-delivery via nanoparticles leading to increased intracellular ROS and mitochondrial dysfunction. nih.gov |
Neuroprotective Effects (for cinnamaldehyde derivatives)
Cinnamaldehyde and its derivatives have emerged as compounds with significant neuroprotective potential, showing promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov Accumulating evidence suggests that these compounds exert their neuroprotective effects through multiple mechanisms, primarily by modulating neuroinflammation and combating oxidative stress. nih.govresearchgate.net
A key aspect of the neuroprotective activity of cinnamaldehyde derivatives is their anti-inflammatory properties. researchgate.net They have been shown to inhibit the activation of microglia, which are the primary immune cells of the central nervous system. jst.go.jp Over-activation of microglia contributes to neuroinflammation, a hallmark of many neurodegenerative disorders. By suppressing microglial activation, these compounds can reduce the production of pro-inflammatory mediators. jst.go.jp For instance, trans-cinnamaldehyde has been found to inhibit the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in animal models, both of which are key enzymes in the inflammatory process. jst.go.jp
Furthermore, cinnamaldehyde derivatives play a crucial role in mitigating oxidative stress, which is another factor implicated in neuronal damage. nih.gov They can enhance the cellular antioxidant defense system, in part by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.gov By activating this pathway, cinnamaldehyde derivatives can bolster the brain's ability to cope with oxidative insults. nih.govresearchgate.net
Studies have also indicated that these compounds can interfere with pathological processes specific to certain neurodegenerative diseases. For example, cinnamaldehyde has been shown to protect against glutamate-induced cytotoxicity, reduce the generation of reactive oxygen species (ROS), and inhibit the release of cytochrome c, a key step in the apoptotic cascade. nih.gov In models of Parkinson's disease, cinnamaldehyde has demonstrated a neuroprotective effect by preventing the death of dopaminergic neurons. nih.gov This protection is thought to be, at least in part, due to the inhibition of autophagy, a cellular process that can contribute to cell death when dysregulated. nih.gov
| Compound/Derivative | Model | Observed Neuroprotective Effect | Mechanism of Action |
|---|---|---|---|
| Cinnamaldehyde (CA) | Alzheimer's and Parkinson's disease animal models | Modulation of neuroinflammation and suppression of oxidative stress. nih.govnih.govresearchgate.net | Action on multiple signaling pathways including TLR4/NF-κB, NLRP3, ERK1/2-MEK, NO, and Nrf2. nih.govresearchgate.net |
| trans-Cinnamaldehyde (TCA) | 6-hydroxydopamine-induced dopaminergic injury model | Inhibition of microglial activation and neuronal survival improvement. jst.go.jp | Inhibition of inflammatory responses and induction of iNOS and COX-2. jst.go.jp |
| Cinnamaldehyde (CA) | Glutamate-induced cytotoxicity in PC12 cells | Attenuation of cell death and inhibition of ROS generation. nih.gov | Alleviation of mitochondrial membrane potential loss and reduction of caspase-3 activity. nih.gov |
| Cinnamaldehyde (CA) | MPTP mouse model of Parkinson's disease | Prevention of dopaminergic neuronal death. nih.gov | Inhibition of autophagy. nih.gov |
Cytoprotective Functions
Cinnamaldehyde and its derivatives, including this compound, exhibit notable cytoprotective functions, primarily through their ability to counteract oxidative stress and inhibit inflammatory responses. nih.gov A central mechanism underlying these protective effects is the activation of the Nrf2 signaling pathway and the subsequent induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. nih.govmedchemexpress.com
The Nrf2 transcription factor is a master regulator of cellular defense against oxidative and electrophilic stress. nih.gov Under normal conditions, Nrf2 is kept at low levels. However, in the presence of stressors or activators like cinnamaldehyde derivatives, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of a battery of protective genes, including HO-1. nih.govnih.gov Studies have shown that both cinnamaldehyde and its derivative, 2-methoxycinnamaldehyde, can markedly increase the cellular protein levels of HO-1 and promote the nuclear translocation of Nrf2. nih.gov This Nrf2/HO-1 activation is crucial for protecting cells from oxidative damage. For instance, in human umbilical vein endothelial cells (HUVECs), pretreatment with cinnamaldehyde or 2-methoxycinnamaldehyde protected the cells from hydrogen peroxide-induced cytotoxicity, an effect that was largely mediated by HO-1 induction. nih.gov
A related compound, coniferaldehyde (B117026) (4-hydroxy-3-methoxycinnamaldehyde), is also a potent inducer of HO-1 and demonstrates significant cytoprotective effects. medchemexpress.com It has been shown to protect macrophage cells from LPS-induced apoptosis through a pathway involving PKCα/β II, Nrf-2, and HO-1. medchemexpress.com This highlights the importance of the Nrf2/HO-1 axis in the cytoprotective actions of cinnamaldehyde-related compounds.
Beyond the Nrf2/HO-1 pathway, cinnamaldehyde derivatives can exert cytoprotective effects through other mechanisms as well. They can directly scavenge free radicals, thereby reducing oxidative damage to lipids, proteins, and nucleic acids. researchgate.net Additionally, their anti-inflammatory properties contribute to their cytoprotective capacity. By inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of inflammatory mediators, these compounds can protect cells from inflammation-induced damage. researchgate.net For example, 2-methoxycinnamaldehyde has been shown to protect against hepatic ischemia-reperfusion injury through its anti-inflammatory and anti-apoptotic properties, which include decreasing the activity of NF-κB and caspase-3. researchgate.net
| Compound | Cell/Tissue Model | Observed Cytoprotective Effect | Primary Mechanism |
|---|---|---|---|
| Cinnamaldehyde (CA) and 2-Methoxycinnamaldehyde (MCA) | Human Umbilical Vein Endothelial Cells (HUVECs) | Protection against H₂O₂-induced cytotoxicity. nih.gov | Induction of HO-1 expression via Nrf2 nuclear translocation. nih.gov |
| Coniferaldehyde (4-Hydroxy-3-methoxycinnamaldehyde) | RAW264.7 Macrophage Cells | Inhibition of LPS-induced apoptosis and NO production. medchemexpress.com | Activation of the PKCα/β II/Nrf-2/HO-1 dependent pathway. medchemexpress.com |
| Cinnamaldehyde (CA) | General Cellular Models | Reduction of oxidative damage. researchgate.net | Direct scavenging of free radicals. researchgate.net |
| 2-Methoxycinnamaldehyde (2-MCA) | Rat Model of Hepatic Ischemia-Reperfusion Injury | Protection against tissue injury. researchgate.net | Anti-inflammatory and anti-apoptotic effects, including decreased NF-κB and caspase-3 activity. researchgate.net |
Molecular Mechanisms Underlying Methoxycinnamaldehyde Bioactivity
Cellular Signaling Pathway Modulation
The bioactivity of methoxycinnamaldehyde compounds stems from their capacity to intervene in crucial cellular signaling cascades. By modulating the activity of key proteins like kinases and transcription factors, they can alter cellular responses to various stimuli.
Protein Kinase C (PKC) Activity Inhibition
A significant mechanism of action for these compounds is the inhibition of Protein Kinase C (PKC), a family of enzymes pivotal in signal transduction for cell proliferation, differentiation, and immune responses. Research has specifically highlighted the activity of 4-Hydroxy-3-methoxycinnamaldehyde (B191438) (a structurally similar compound) in this regard.
In Keratinocytes: The inhibitory effect on PKC extends to other cell types, such as keratinocytes, indicating a broader potential for modulating cellular processes governed by this enzyme family.
Downregulation of Mitogen-Activated Protein Kinases (MAPK) Phosphorylation (ERK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses. Methoxycinnamaldehyde derivatives have been shown to attenuate this pathway.
Specifically, 4-Hydroxy-3-methoxycinnamaldehyde was found to weaken the phosphorylation of key MAPK members, Extracellular signal-Regulated Kinase (ERK) and p38, in T-cells. nih.gov By reducing the phosphorylation of ERK and p38, the compound effectively dampens the downstream signaling that would typically lead to inflammatory and proliferative responses. researchgate.net This intervention occurs downstream of initial T-cell receptor signaling, indicating a specific targeting of the MAPK cascade. nih.gov
Suppression of Transcription Factors (T-bet, GATA3)
The differentiation of T-helper (Th) cells into distinct lineages, such as Th1 and Th2, is governed by master transcription factors T-bet and GATA3, respectively. nih.govmdpi.com These factors direct the expression of lineage-specific genes while repressing those of opposing lineages. nih.govplos.org
While direct suppression of T-bet and GATA3 by 3-methoxycinnamaldehyde is an area of ongoing investigation, the modulation of upstream signaling pathways like PKC and MAPK is known to influence the expression and function of these critical transcription factors. nih.govnih.gov For instance, PKCθ signaling is implicated in the differentiation of T-helper subsets. nih.gov By inhibiting these upstream kinases, methoxycinnamaldehyde derivatives can indirectly influence the delicate balance between T-bet and GATA3, thereby affecting the direction of the immune response. The strength of the initial T-cell receptor signal can itself set the early expression levels of T-bet and GATA3. biorxiv.org
Inhibition of NF-κB, AP-1, and NFAT Promoter Activities
The transcription factors Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT) are pivotal in T-cell activation and the expression of inflammatory genes. nih.gov Research demonstrates that 4-Hydroxy-3-methoxycinnamaldehyde effectively attenuates the promoter activities of all three transcription factors. nih.gov This inhibition is a downstream consequence of blocking PKCθ, which is required for the activation of NF-κB, AP-1, and NFAT following T-cell receptor engagement. nih.govnih.gov By preventing these transcription factors from activating their target genes, such as Interleukin-2 (B1167480) (IL-2), the compound can suppress T-cell activation and proliferation. nih.gov
Furthermore, studies on related compounds like 2-methoxycinnamaldehyde (B72128) have confirmed the inhibition of NF-κB activity in macrophages, preventing its translocation to the nucleus and subsequent DNA-binding activity. researchgate.netnih.gov
Nrf-2 Signaling Pathway Activation
In contrast to its inhibitory effects on inflammatory pathways, 2-methoxycinnamaldehyde has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous protective genes. Studies in macrophages have shown that 2-methoxycinnamaldehyde significantly activates the Nrf2 pathway, leading to an enhanced expression of autophagy-associated proteins. This activation of Nrf2-mediated autophagy helps to modulate excessive inflammation by reducing the production of inflammatory mediators.
Effects on Cellular Processes
The modulation of the aforementioned signaling pathways by methoxycinnamaldehyde and its derivatives translates into significant effects on various cellular processes. These molecular interventions lead to observable changes in cell function, particularly in the context of immunity and inflammation.
| Cellular Process | Mediating Pathway(s) | Observed Effect | Compound Studied |
| T-Cell Activation | PKCθ, MAPK, NF-κB, AP-1, NFAT | Inhibition of Interleukin-2 (IL-2) release, leading to immunosuppression. nih.gov | 4-Hydroxy-3-methoxycinnamaldehyde |
| Inflammatory Response | NF-κB, Nrf2 | Reduction of pro-inflammatory mediators (e.g., TNF-α, IL-6) and attenuation of inflammatory cell infiltration. nih.govresearchgate.net | 2-Methoxycinnamaldehyde |
| Cell Proliferation & Viability | MAPK | Impaired proliferation and induction of cell cycle arrest in certain cell lines. nih.gov | Cinnamic Aldehyde |
| Apoptosis (Programmed Cell Death) | Caspase-3, NF-κB | In some contexts, it reduces the number of apoptotic cells, suggesting a protective role against injury. nih.govresearchgate.net | 2-Methoxycinnamaldehyde |
| Oxidative Stress | Nrf2 | Activation of antioxidant responses to protect cells from damage. | 2-Methoxycinnamaldehyde |
| Autophagy | Nrf2 | Enhancement of autophagy flux, which helps in clearing cellular debris and reducing inflammation. | 2-Methoxycinnamaldehyde |
The collective impact of these molecular interactions is a potent regulation of cellular activities. For example, the inhibition of multiple T-cell activation pathways leads to a pronounced immunosuppressive effect. nih.gov In other contexts, such as in liver cells subjected to injury, the anti-inflammatory and anti-apoptotic effects mediated by NF-κB inhibition and other pathways can be protective. nih.gov The activation of the Nrf2 pathway provides a mechanism for cellular defense against oxidative stress, a common feature of many pathological conditions.
Regulation of T Cell Differentiation and Proliferation
While direct studies on this compound's effects on T lymphocytes are not extensively documented, research on the structurally similar compound 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) offers valuable insights. This compound has been shown to be a potent modulator of T cell activity, a cornerstone of the adaptive immune response.
In vitro studies have demonstrated that 4H3MC can block the differentiation of naive T helper cells into both Th1 and Th2 subtypes. nih.gov This is achieved by suppressing the expression of T-bet and GATA3, which are the master transcriptional regulators responsible for guiding T cell differentiation into the Th1 and Th2 lineages, respectively. nih.gov Furthermore, 4H3MC has been observed to downregulate T cell proliferation during this differentiation process. nih.gov This suggests a mechanism of action that interferes with the fundamental processes of T cell activation and expansion.
The therapeutic potential of this T cell modulation has been explored in models of atopic dermatitis, a condition characterized by an imbalance in T helper cell subsets. nih.gov Oral administration of 4H3MC was found to attenuate the symptoms of atopic dermatitis, including the reduction of immune cell infiltration into inflammatory sites and the suppression of pathogenic cytokine expression in tissues. nih.gov These findings collectively suggest that 4H3MC ameliorates symptoms by modulating the functions of effector T cells. nih.govmdpi.com
Another related compound, 2'-hydroxycinnamaldehyde (HCA) , has also been shown to suppress T cell proliferation and accelerate T cell differentiation. mdpi.com
Table 1: Effects of Cinnamaldehyde (B126680) Analogs on T Cell Regulation
| Compound | Effect on T Cell Differentiation | Effect on T Cell Proliferation | Key Transcription Factors Affected |
|---|---|---|---|
| 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) | Blocks differentiation into Th1 and Th2 subtypes nih.gov | Downregulates proliferation nih.gov | Suppresses T-bet and GATA3 nih.gov |
| 2'-hydroxycinnamaldehyde (HCA) | Accelerates differentiation from CD4/CD8 double positive to single positive cells mdpi.com | Suppresses proliferation mdpi.com | Not specified |
Impact on Keratinocyte Activation
Keratinocytes, the primary cells of the epidermis, are not merely structural components but also active participants in skin immunity. Their activation can lead to the production of pro-inflammatory cytokines, exacerbating skin conditions. While data specifically on this compound is scarce, studies involving 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) have shown that it can effectively inhibit keratinocyte activation. nih.govmdpi.com
In human keratinocyte cell lines, 4H3MC has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and TSLP when the cells are stimulated with inflammatory triggers like TNF-α and IFN-γ. mdpi.com This inhibitory action points to a direct effect on the inflammatory signaling pathways within these skin cells. By modulating the functions of both T cells and keratinocytes, 4H3MC demonstrates a dual-action approach to mitigating skin inflammation. nih.govmdpi.com
Induction of Cell Death and Apoptosis (e.g., LPS-induced apoptosis in macrophages)
The induction of programmed cell death, or apoptosis, is a critical mechanism for eliminating damaged or infected cells and maintaining tissue homeostasis. Cinnamaldehyde and its derivatives have been investigated for their pro-apoptotic capabilities.
The isomer 2-methoxycinnamaldehyde (2-MCA) has been found to attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com It reduces the production of inflammatory mediators like TNF-α and nitric oxide (NO). mdpi.com This anti-inflammatory effect is linked to the activation of the NRF2 pathway and an enhancement of autophagy flux, which can modulate excessive inflammation and cell death pathways. nih.govmdpi.com While not directly inducing apoptosis in this context, it modulates the inflammatory environment that can lead to LPS-induced cell death.
The parent compound, cinnamaldehyde , has been shown to more directly induce apoptosis in various cell types. In human promyelocytic leukemia cells, it transduces the apoptotic signal by generating reactive oxygen species (ROS), which in turn leads to mitochondrial disruption and the release of cytochrome c, a key step in the intrinsic apoptosis pathway. mdpi.com In myeloid-derived suppressor cells, cinnamaldehyde treatment increased levels of caspase-9 and caspase-3, indicating activation of the apoptotic cascade. nih.gov
Interactions with Biological Macromolecules (e.g., Enzymes)
The biological effects of this compound and related compounds are often rooted in their ability to interact with and modulate the function of biological macromolecules, particularly enzymes. The α,β-unsaturated aldehyde structure present in these compounds makes them reactive, allowing for interactions with cellular proteins.
Several cinnamaldehyde derivatives have been identified as potent enzyme inhibitors:
Monoamine Oxidase (MAO) Inhibition : Certain conjugated dienones synthesized from substituted cinnamaldehyde derivatives have been shown to be highly potent and selective inhibitors of MAO-B, an enzyme involved in neurotransmitter metabolism. researchgate.net Kinetic studies revealed these compounds act as competitive inhibitors, binding to the active site of the MAO-B enzyme. researchgate.net
Tyrosinase Inhibition : Alpha-substituted derivatives of cinnamaldehyde act as inhibitors of mushroom tyrosinase, an enzyme involved in melanin production. nih.gov Molecular docking studies suggest these inhibitors interact with amino acid residues in the enzyme's active site center rather than chelating the copper ions. nih.gov
Histone Deacetylase (HDAC) Inhibition : Cinnamaldehyde and its metabolites, cinnamic acid and cinnamyl alcohol, have been shown to possess inhibitory activity against HDAC8, an enzyme implicated in cancer. researchgate.net
α-Amylase Inhibition : Trans-cinnamaldehyde has demonstrated a better inhibitory effect on α-amylase, a key enzyme in carbohydrate digestion, than the known synthetic inhibitor acarbose, suggesting its potential for controlling hyperglycemia. frontiersin.org
Furthermore, studies on 2-methoxycinnamaldehyde and 4-methoxycinnamaldehyde (B120730) have shown they interact with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a cation channel involved in sensory feedback in the gut, although with less affinity than cinnamaldehyde itself. nih.gov
Antimicrobial Mechanisms at the Cellular Level
Methoxycinnamaldehyde isomers possess notable antimicrobial properties, and their mechanisms of action are primarily focused on the disruption of essential bacterial cellular structures and processes.
Alteration of Cell Membrane Function and Integrity
A primary antimicrobial mechanism for cinnamaldehyde and its derivatives is the disruption of the bacterial cell membrane. The lipophilic nature of these compounds facilitates their interaction with and penetration of the bacterial membrane. nih.gov
The general mechanism for aldehydes involves altering the function of membrane-associated proteins and causing a significant perturbation of the lipid fraction of the plasma membrane. nih.gov This damage compromises the membrane's integrity, leading to several detrimental effects:
Increased Permeability : The membrane becomes leaky, allowing for the uncontrolled passage of ions and small molecules.
Leakage of Intracellular Contents : Essential molecules like nucleic acids and proteins can leak out of the cell, leading to metabolic collapse.
Morphological Changes : Damage to the membrane and cell wall results in visible structural changes, such as wrinkling, shrinkage, and lysis of the bacterial cell.
Disruption of Cellular Metabolism (e.g., TCA cycle, Pentose Phosphate Pathway by 2-Methoxycinnamaldehyde)
As explicitly directed, this section focuses on the metabolic disruption caused by 2-Methoxycinnamaldehyde (2-MCA) . Research utilizing metabolomics has revealed that 2-MCA's antibacterial action against Methicillin-resistant Staphylococcus epidermidis (MRSE) involves a significant disruption of core metabolic pathways. nih.govresearchgate.net
Upon treatment with 2-MCA, MRSE cells exhibit a significant increase in the production of Reactive Oxygen Species (ROS). nih.govresearchgate.net This oxidative stress is linked to specific alterations in central carbon metabolism. Metabolomic analysis showed that the increased ROS production may be partially due to an increased metabolic flux through the Tricarboxylic Acid (TCA) cycle . nih.govresearchgate.net
Simultaneously, the metabolic flux through the Pentose Phosphate Pathway (PPP) was also observed to be upregulated. nih.govresearchgate.net The PPP is a key pathway for generating NADPH, which is crucial for counteracting oxidative stress. The upregulation of both the TCA cycle and the PPP suggests a complex metabolic response to 2-MCA, where increased energy metabolism contributes to ROS production, while the cell attempts to mitigate this stress via the PPP. Ultimately, these profound alterations in cellular metabolism, coupled with increased ROS, are believed to lead to cell wall damage and a decrease in bacterial proliferation. nih.gov
Table 2: Metabolic Impact of 2-Methoxycinnamaldehyde on MRSE
| Metabolic Pathway | Observed Effect of 2-MCA | Associated Outcome |
|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Increased metabolic flux nih.gov | Contributes to increased ROS production nih.gov |
| Pentose Phosphate Pathway (PPP) | Upregulated metabolic flux nih.govresearchgate.net | Response to elevated ROS production nih.govresearchgate.net |
Reactive Oxygen Species (ROS) Production
The interaction between cinnamaldehyde derivatives and cellular oxidative stress pathways is complex, involving the modulation of antioxidant defense systems rather than direct, significant production of Reactive Oxygen Species (ROS). ROS, such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), are highly reactive molecules that can cause cellular damage if not properly controlled. nih.gov
Research on cinnamaldehyde (CA) and 2-methoxycinnamaldehyde (MCA) has shown that these compounds can protect human umbilical vein endothelial cells (HUVECs) from oxidative stress. This protective effect is achieved by inducing the expression of Heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov HO-1 expression is regulated by the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which is activated under conditions of stress and translocates to the nucleus to initiate the expression of various antioxidant proteins. nih.gov Both CA and MCA have been observed to induce HO-1 expression, thereby enhancing the cell's capacity to neutralize harmful ROS. nih.gov
Conversely, studies in plant models have indicated that high concentrations of trans-cinnamaldehyde can lead to symptoms of oxidative stress. nih.gov This suggests that the effects of cinnamaldehyde and its derivatives on ROS balance can be dependent on the biological system and the concentration of the compound. In mammalian cells, the primary mechanism appears to be the upregulation of endogenous antioxidant defenses.
| Compound | Biological System | Observed Effect | Key Finding |
|---|---|---|---|
| Cinnamaldehyde (CA) | Human Umbilical Vein Endothelial Cells (HUVECs) | Protection against oxidative stress | Induces expression of antioxidant enzyme HO-1. nih.gov |
| 2-Methoxycinnamaldehyde (MCA) | Human Umbilical Vein Endothelial Cells (HUVECs) | Protection against oxidative stress | Induces expression of antioxidant enzyme HO-1. nih.gov |
| trans-Cinnamaldehyde | Arabidopsis thaliana (plant model) | Induction of oxidative stress symptoms | Leads to an increase in ROS, potentially uncoupling the electron transport chain. nih.gov |
Inhibition of ATP Synthesis
Evidence suggests that trans-cinnamaldehyde (TCA) can interfere with cellular energy metabolism, specifically by inhibiting the synthesis of Adenosine Triphosphate (ATP). This mechanism has been primarily documented in microbial cells. TCA has been reported to inhibit membrane-bound adenosine triphosphatases (ATPases) and disrupt the proton motive force across the cell membrane. nih.gov This disruption leads to a rapid inhibition of energy metabolism and a decrease in ATP generation. nih.gov
In plant models, the oxidative stress induced by trans-cinnamaldehyde can lead to an uncoupling of the electron transport chain in mitochondria. nih.gov This uncoupling reduces the efficiency of oxidative phosphorylation, the primary process for ATP production in aerobic organisms, resulting in a lower output of ATP. nih.gov While these findings are for the parent compound, cinnamaldehyde, they suggest a potential mechanism of bioactivity for its derivatives. Direct research on this compound's effect on ATP synthesis is limited. Inhibition of ATP synthase can lead to an increase in the mitochondrial membrane potential, which in turn can cause an increased leak of electrons to form superoxide, a reactive oxygen species. oncotarget.com
| Compound | Biological System | Mechanism of Action | Reference |
|---|---|---|---|
| trans-Cinnamaldehyde (TCA) | Microbial Cells | Inhibits membrane-bound ATPases and disrupts proton motive force, leading to reduced ATP generation. | nih.gov |
| trans-Cinnamaldehyde | Arabidopsis thaliana (plant model) | Induced oxidative stress may uncouple the electron transport chain, reducing ATP production. | nih.gov |
Interaction with Transient Receptor Potential Channel Ankyrin 1 (TRPA1) by Cinnamaldehyde
A key molecular mechanism for the bioactivity of cinnamaldehyde is its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed in nociceptive (pain-sensing) neurons that acts as a sensor for a wide array of noxious stimuli, including pungent natural compounds. nih.govnih.gov
Cinnamaldehyde is a well-characterized agonist of the TRPA1 channel. acs.org Its mechanism of activation is dependent on its chemical structure, specifically its nature as an electrophilic molecule. acs.org Cinnamaldehyde and other similar electrophilic compounds activate TRPA1 through the covalent modification of specific, highly reactive cysteine residues located within the cytoplasmic N-terminus of the channel protein. nih.govacs.orgresearchgate.net The nucleophilic mercapto group of the cysteine residues attacks the α,β-unsaturated aldehyde of cinnamaldehyde, forming a covalent bond. nih.gov This modification induces a conformational change in the TRPA1 channel, leading to its opening and allowing an influx of cations, including Ca²⁺, which triggers a neuronal response. nih.gov Studies using click chemistry and mass spectrometry have confirmed that cinnamaldehyde derivatives covalently bind to mouse TRPA1 and have identified several of the key cytosolic cysteine residues required for this activation. nih.gov
| Feature | Description |
|---|---|
| Target | Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. nih.gov |
| Activating Compound | Cinnamaldehyde (electrophilic agonist). acs.org |
| Molecular Interaction | Covalent modification of cysteine residues in the cytoplasmic N-terminus of the TRPA1 protein. nih.govresearchgate.net |
| Outcome | Conformational change and opening of the ion channel, leading to cation influx and cellular response. nih.gov |
Preclinical Research and in Vivo Studies of Methoxycinnamaldehydes
Murine Models of Inflammatory Diseases
Animal studies have been instrumental in demonstrating the in vivo efficacy of 3-Methoxycinnamaldehyde in mitigating inflammatory responses in complex biological systems.
In a significant study, the oral administration of 4-hydroxy-3-methoxycinnamaldehyde (B191438) (4H3MC) was shown to effectively attenuate the symptoms of atopic dermatitis (AD) in mouse models induced by both 2,4-dinitrochlorobenzene (DNCB) and mite antigens. plos.orgnih.gov Treatment with 4H3MC led to a noticeable reduction in key clinical markers of AD, including a decrease in ear thickness and lower serum levels of immunoglobulin E (IgE). plos.orgnih.gov
Histological examination of the inflammatory lesions revealed that 4H3MC treatment diminished the infiltration of immune cells into the ear tissue. plos.org Furthermore, the expression of pathogenic cytokines within these tissues was significantly downregulated following the administration of the compound. plos.orgnih.gov These findings suggest that this compound can alleviate AD symptoms by modulating the immune response at both a systemic and local level. plos.org
Table 1: Effects of 4-Hydroxy-3-Methoxycinnamaldehyde (4H3MC) on DNCB- and Mite-Induced Atopic Dermatitis in Murine Models
| Parameter | Observation | Reference |
| Clinical Symptoms | Reduced ear thickness | plos.orgnih.gov |
| Serological Markers | Decreased serum IgE levels | plos.orgnih.gov |
| Histological Findings | Reduced immune cell infiltration in inflammatory lesions | plos.org |
| Molecular Markers | Decreased expression of pathogenic cytokines in ear tissues | plos.orgnih.gov |
Research has also highlighted the potential of this compound, under the synonym coniferaldehyde (B117026), in the context of osteoarthritis. In a surgically-induced osteoarthritis mouse model, administration of the compound was found to alleviate the destruction of cartilage. medchemexpress.com Specifically, it was observed to mitigate damage to the medial meniscus cartilage. medchemexpress.com The underlying mechanism appears to involve the activation of the Nrf2 signaling pathway in primary chondrocytes and the articular cartilage of the knee joints. medchemexpress.com
Cell Line-Based Investigations
In vitro studies using various cell lines have provided deeper insights into the cellular and molecular targets of this compound.
Investigations using human T cells have demonstrated that 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) can effectively inhibit T-cell activation. nih.gov The compound was found to prevent the release of interleukin-2 (B1167480) (IL-2) from both transformed and untransformed T cells without inducing cytotoxicity. nih.gov Mechanistically, 4H3MC was identified as a potential inhibitor of protein kinase C (PKC) isotypes, with a particular impact on PKCθ, a crucial enzyme in T-cell signaling pathways. nih.gov
The compound was shown to directly block PKC activity and inhibit the phosphorylation of PKCθ within T cells. nih.gov While it did not affect early T-cell receptor (TCR) signaling events, it did attenuate the phosphorylation of downstream mitogen-activated protein kinases (MAPKs) such as ERK and p38. nih.gov This ultimately led to a reduction in the promoter activities of key transcription factors like NF-κB, AP-1, and NFAT, which are essential for T-cell activation and inflammatory responses. nih.gov Further studies have shown that 4H3MC can block the differentiation of T cells into Th1 and Th2 subtypes by suppressing the key transcription factors T-bet and GATA3, respectively. plos.org It also downregulated T-cell proliferation during this differentiation process. plos.org
Table 2: Effects of 4-Hydroxy-3-Methoxycinnamaldehyde (4H3MC) on T-Cell Activation
| Target/Process | Effect of 4H3MC | Reference |
| IL-2 Release | Inhibited in human transformed and untransformed T cells | nih.gov |
| PKCθ Phosphorylation | Inhibited | nih.gov |
| MAPK (ERK, p38) Phosphorylation | Attenuated | nih.gov |
| Transcription Factor Activity (NF-κB, AP-1, NFAT) | Reduced | nih.gov |
| T-cell Differentiation (Th1/Th2) | Blocked | plos.org |
| T-cell Proliferation | Downregulated | plos.org |
In studies involving the murine macrophage cell line RAW264.7, this compound (as coniferaldehyde) has demonstrated significant anti-inflammatory and cytoprotective effects. medchemexpress.com The compound was shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in a dose-dependent manner. medchemexpress.com
Furthermore, it was found to protect RAW264.7 cells from LPS-induced apoptosis. medchemexpress.com The mechanism of action involves the induction of heme oxygenase-1 (HO-1) through the PKCα/β II/Nrf-2 signaling pathway. medchemexpress.com Coniferaldehyde was observed to increase the nuclear translocation of Nrf-2 and the expression of HO-1, while also enhancing the phosphorylation of PKCα/PKCβ II. medchemexpress.com
The effects of this compound have also been explored in the context of keratinocytes, which play a critical role in skin inflammation. Research has indicated that 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) can modulate the function of these cells. plos.orgnih.gov Specifically, studies have shown that 4H3MC downregulates keratinocyte activation. plos.org This is a key finding, as activated keratinocytes can contribute to the inflammatory cascade in skin disorders like atopic dermatitis. plos.org By inhibiting the activation of these epidermal cells, this compound may help to disrupt the cycle of inflammation at the skin barrier. plos.orgnih.gov
Skeletal Muscle Cell Models (C2C12 Myotubes) for Oxidative Stress
While specific studies focusing on this compound in C2C12 myotubes are not detailed in the provided research, extensive studies on the parent compound, trans-cinnamaldehyde (tCA), and the related 2-methoxycinnamaldehyde (B72128) (MCA) offer insights into their potential effects on oxidative stress in skeletal muscle cells.
Oxidative stress is a key factor in skeletal muscle loss, contributing to muscle dysfunction and inhibiting myogenic differentiation. nih.gov Research has explored the protective effects of cinnamaldehyde (B126680) and its derivatives against oxidative damage in mouse C2C12 myoblasts. In one study, trans-cinnamaldehyde was found to suppress growth inhibition and DNA damage induced by hydrogen peroxide (H₂O₂) by preventing the abnormal accumulation of reactive oxygen species (ROS). nih.gov Furthermore, tCA demonstrated an ability to mitigate apoptosis (programmed cell death) by inhibiting the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria. nih.gov This suggests that tCA protects C2C12 cells from mitochondria-mediated apoptosis triggered by oxidative stress. nih.gov
Another study highlighted that cinnamaldehyde (CNA) could prevent the thinning of myotubes and a lower fusion index caused by tumor necrosis factor-alpha (TNF-α), a driver of inflammation and muscle wasting. nih.gov CNA supplementation maintained the antioxidant defense system and reduced ROS levels, underscoring its antioxidative function in atrophic conditions. nih.gov
Investigations into cinnamaldehyde and its natural derivative, 2-methoxycinnamaldehyde, revealed that they significantly increased the cellular protein level of heme oxygenase‑1 (HO‑1). researchgate.net This was associated with the promotion of nuclear factor erythroid 2‑related factor 2 (Nrf2) translocation to the nucleus, a key pathway in cellular defense against oxidative stress. researchgate.net This Nrf2/HO-1 activation was shown to protect human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced oxidative stress. researchgate.net Although this study was not in C2C12 cells, it points to a common antioxidant mechanism for these compounds.
Table 1: Effects of Cinnamaldehyde Derivatives on Oxidative Stress in Cell Models
| Compound | Cell Model | Key Findings | Reference |
|---|---|---|---|
| Trans-cinnamaldehyde (tCA) | C2C12 Myoblasts | Suppressed H₂O₂-induced growth inhibition and DNA damage by blocking ROS accumulation; Attenuated mitochondria-mediated apoptosis. | nih.gov |
| Cinnamaldehyde (CNA) | C2C12 Myotubes | Prevented TNF-α mediated myotube thinning; Maintained antioxidant defense systems and lowered ROS levels. | nih.gov |
Microglial Cell Lines (BV-2) for Neuroinflammation
Microglial cells are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation, which plays a critical role in neurodegenerative diseases. nih.govresearchgate.net Preclinical studies using the BV-2 microglial cell line have investigated the anti-inflammatory potential of trans-cinnamaldehyde (TCA), the parent compound of this compound.
In studies using lipopolysaccharide (LPS) to induce a potent inflammatory response in BV-2 cells, pretreatment with TCA was shown to significantly inhibit the production of key proinflammatory mediators. nih.govnih.gov These mediators include nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β). nih.gov TCA was also observed to reverse the morphological changes that occur in BV-2 cells upon activation. nih.govnih.gov
The underlying mechanism for this anti-neuroinflammatory effect was identified as the blocking of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov By attenuating microglial activation, TCA demonstrated a neuroprotective effect, significantly reducing neuronal death in a microglia and neuron co-culture system subjected to LPS. nih.gov These findings suggest that compounds like TCA have the potential to serve as therapeutic agents against neuroinflammation-mediated neurodegenerative disorders. nih.govresearcher.life
Table 2: Effects of Trans-cinnamaldehyde (TCA) on Neuroinflammation in BV-2 Microglial Cells
| Parameter | Effect of LPS Stimulation | Effect of TCA Pretreatment | Reference |
|---|---|---|---|
| NO, iNOS, COX-2, IL-1β Production | Potently induced | Significantly inhibited | nih.govnih.gov |
| Cell Morphology | Activation-associated changes | Recovered towards normal morphology | nih.gov |
| NF-κB Signaling Pathway | Activated | Blocked | nih.govnih.gov |
Cancer Cell Lines (e.g., Hep 3B, A549, NCI-H520, LoVo, HT-29)
The cytotoxic potential of cinnamaldehyde and its derivatives has been evaluated across various cancer cell lines. While specific data on this compound against Hep 3B, A549, NCI-H520, and LoVo cell lines were not present in the reviewed literature, research on cinnamaldehyde-rich cinnamon extract (CRCE) in colon cancer cell lines provides relevant insights.
In a study involving the colorectal adenocarcinoma cell lines HT-29 and HCT 116, treatment with CRCE resulted in significantly decreased cell viability in a time- and dose-dependent manner. mdpi.com The extract also inhibited cell proliferation and migration capacity. mdpi.com Further analysis revealed that CRCE induced a notable increase in the sub-G1-phase cell population, indicating apoptosis, and caused cell cycle arrest at the G2 phase. mdpi.com The mechanism of action appeared to involve the induction of mitochondrial stress and the activation of apoptotic proteins such as Caspase-3 and -9. mdpi.com
Animal Models for Antimicrobial Activity
The antimicrobial activity of cinnamaldehyde and its derivatives has been investigated as a potential alternative to antibiotic feed additives in swine nutrition. tandfonline.comfao.org A key study evaluated cinnamaldehyde and twenty of its chemical derivatives, including 2-methoxycinnamaldehyde and 4-methoxycinnamaldehyde (B120730), for their effects on the intestinal bacteria of weaned piglets. tandfonline.comresearchgate.net
In vitro fermentation models were used for initial screening. The results showed that cinnamaldehyde possessed the second-highest antimicrobial activity, particularly against coliform bacteria and Escherichia coli, surpassed only by 4-nitrocinnamaldehyde (B167888) (which was not used in further studies due to carcinogenic concerns). tandfonline.comfao.org Cinnamaldehyde's activity was followed in potency by 4-methoxycinnamaldehyde and 2-methoxycinnamaldehyde. tandfonline.comresearchgate.net A notable finding was that at a neutral pH of 7, the aldehyde forms of these compounds exhibited stronger bactericidal activity than their corresponding carboxylic acids, which was not observed at an acidic pH of 5, suggesting different modes of action. tandfonline.comfao.org
Based on the promising in vitro results, an in vivo trial was conducted with weaned piglets. The dietary treatments included a control group, two groups with different concentrations of cinnamaldehyde, and groups with 2-methoxycinnamaldehyde and 4-methoxycinnamaldehyde. tandfonline.comresearchgate.net Despite the positive in vitro findings, the in vivo trial did not yield significant improvements in animal performance or demonstrate notable antimicrobial effects. tandfonline.comfao.org The study concluded that none of the tested derivatives, including the methoxy- variants, showed higher antimicrobial potency than the parent cinnamaldehyde, and the selected compounds did not produce major positive outcomes in vivo. tandfonline.comresearchgate.net
Table 3: In Vitro and In Vivo Antimicrobial Activity of Cinnamaldehyde Derivatives in Piglets
| Compound | In Vitro Activity Rank | Key In Vitro Target | In Vivo Outcome in Weaned Piglets | Reference |
|---|---|---|---|---|
| Cinnamaldehyde | Second-highest | Coliform bacteria, E. coli | No significant improvements in performance or antimicrobial effects. | tandfonline.comfao.orgresearchgate.net |
| 4-Methoxycinnamaldehyde | Third-highest | Coliform bacteria, E. coli | No significant improvements in performance or antimicrobial effects. | tandfonline.comfao.orgresearchgate.net |
Investigation of Compound Delivery and Bioavailability in Preclinical Models
The therapeutic potential of any compound is highly dependent on its bioavailability. Research into the pharmacokinetics of cinnamaldehyde (CA) in rat models indicates that its route of administration significantly impacts bioavailability, with intravenous administration being superior to oral delivery. nih.gov
Studies have explored advanced drug delivery systems to enhance the oral bioavailability of cinnamaldehyde. The use of a self-emulsifying drug delivery system (CA-SEDDS) was shown to increase CA penetration by 2.5-fold compared to free CA in a mucus-secreting co-culture cell model. nih.gov In preclinical models, the relative oral bioavailability of CA-SEDDS was 242% compared to a standard CA solution. nih.gov Similarly, a cinnamaldehyde microemulsion (CA-ME) demonstrated the highest absorption in the ileum, and its relative bioavailability was 2.5 times higher than that of a CA solution. nih.gov These findings highlight that formulation strategies can substantially improve the systemic exposure of cinnamaldehyde and potentially its derivatives following oral administration.
Structure Activity Relationship Sar Studies of Methoxycinnamaldehydes
Influence of Substituents on Biological Activities (e.g., Antioxidant, Antimicrobial)
The presence, position, and nature of substituents on the cinnamaldehyde (B126680) scaffold significantly modulate its biological effects. The aldehyde functional group, in particular, is often crucial for antimicrobial and anti-inflammatory activities.
Antimicrobial Activity: Research demonstrates that the core α,β-unsaturated aldehyde structure of cinnamaldehyde is vital for its antimicrobial properties, which are believed to involve the inhibition of bacterial cell division proteins like FtsZ. nih.govfrontiersin.org The introduction of a methoxy (B1213986) group (-OCH3) to the phenyl ring influences this activity, with the position of the substituent playing a key role.
A comparative study on the in vitro antimicrobial activity of cinnamaldehyde derivatives showed that cinnamaldehyde itself had high activity, particularly against coliform bacteria and Escherichia coli. tandfonline.com It was followed in potency by 4-methoxycinnamaldehyde (B120730) and then 2-methoxycinnamaldehyde (B72128). tandfonline.com This suggests that the position of the methoxy group alters the compound's effectiveness. For instance, 2-methoxycinnamaldehyde has been shown to inhibit the proliferation and biofilm formation of Methicillin-resistant Staphylococcus epidermidis (MRSE) by causing morphological changes and increasing cell permeability. researchgate.net
The aldehyde group itself is considered essential for the inhibitory activity against certain inflammatory pathways; derivatives like cinnamic acid and cinnamyl alcohol, which lack the aldehyde moiety, show a significant reduction in this specific activity. semanticscholar.org Studies using Quantitative Structure-Activity Relationship (QSAR) models have identified that the aldehyde group, being a nucleophilic entity, is readily absorbed by hydrophilic groups on bacterial surfaces, contributing to its inhibitory and sterilizing effects. nih.gov
| Compound | Relative Antimicrobial Potency (General Trend) | Target Bacteria Example |
|---|---|---|
| Cinnamaldehyde | High | Escherichia coli, Coliform bacteria tandfonline.com |
| 4-Methoxycinnamaldehyde | Moderate-High | Coliform bacteria tandfonline.com |
| 2-Methoxycinnamaldehyde | Moderate | Staphylococcus epidermidis (MRSE) researchgate.net, Coliform bacteria tandfonline.com |
| Hydrocinnamaldehyde | Lower | General bacteria tandfonline.com |
Antioxidant Activity: The antioxidant potential of methoxycinnamaldehydes is also heavily influenced by their substitution patterns. Cinnamaldehyde itself is a known scavenger of reactive oxygen species (ROS). researchgate.net Derivatives such as coniferyl aldehyde (4-hydroxy-3-methoxycinnamaldehyde) exhibit dose-dependent antioxidant activity. ju.edu.jo The presence of both hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring can enhance free radical scavenging capabilities. ju.edu.joresearchgate.net Studies on various cinnamic acid derivatives have shown that compounds with specific substitutions can effectively inhibit lipid peroxidation and scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govijraset.com The electronic effects of these substituents are critical; electron-donating groups, like the methoxy group, can affect the molecule's ability to stabilize free radicals. For example, a methoxy group at the para-position has been shown to enhance the activity of certain compounds due to its mesomeric (resonance) effect, while a meta-substituent had a negligible effect. nih.gov
Stereoisomeric Effects on Activity and Conformation
The geometry of the double bond in the propenal side chain of cinnamaldehydes results in stereoisomers, typically the (E)- and (Z)-isomers. The vast majority of naturally occurring and commercially available cinnamaldehyde derivatives, including 3-Methoxycinnamaldehyde, exist as the (E)-isomer (trans-configuration), where the phenyl ring and the aldehyde group are on opposite sides of the double bond. nih.govnih.govnist.gov
This (E)-conformation is generally considered more stable and is the form predominantly used and evaluated in biological studies. While stereoisomerism can profoundly impact biological activity by altering how a molecule fits into a receptor or active site, detailed comparative studies focusing on the differential effects of (E)- vs. (Z)-isomers for this compound specifically are not widely available in the current literature. The research focus has been almost exclusively on the biological activities of the readily available (E)-isomer.
Computational Approaches in SAR Elucidation
Computational chemistry provides powerful tools for understanding and predicting the biological activity of methoxycinnamaldehydes, complementing experimental research.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key computational technique used to correlate the chemical structure of cinnamaldehyde derivatives with their biological activity. drugdesign.org These models are developed by using statistical methods, such as multiple linear regression, to create mathematical equations that describe the relationship between molecular descriptors and activity. nih.govmdpi.com
For instance, QSAR models have been successfully developed to predict the antifungal activity of cinnamaldehyde compounds against wood-decaying fungi. nih.govmdpi.com These models utilize quantum-chemical descriptors that quantify various molecular properties, including:
Surface Charge Distribution: Descriptors related to the partial positive or negative charges on the molecular surface can predict how the molecule interacts with biological targets. mdpi.com
Molecular Surface Properties: Parameters describing the total molecular surface area and the properties of specific functional groups help explain the activity of polar molecules. mdpi.com
By establishing these relationships, QSAR models can be used to predict the antifungal potency of new, unsynthesized cinnamaldehyde derivatives, thereby guiding the design of more effective compounds. mdpi.com
In Silico Docking: Molecular docking simulations are used to predict the binding orientation and affinity of a molecule to a specific protein target. For cinnamaldehyde analogs with antimicrobial activity against Acinetobacter baumannii, in silico docking has been used to assess their binding to the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.govfrontiersin.org These studies predicted that the compounds bind within an interdomain cleft of the protein, providing a molecular-level hypothesis for their mechanism of action. nih.govfrontiersin.org Such computational approaches are invaluable for elucidating SAR and for the rational design of new derivatives with improved biological profiles. spirochem.com
Pharmacokinetics and Metabolic Fate of Methoxycinnamaldehydes
Absorption, Distribution, and Excretion Patterns
It is anticipated that 3-methoxycinnamaldehyde is readily absorbed from the gastrointestinal tract following oral administration, a characteristic shared by cinnamaldehyde (B126680). Studies on cinnamaldehyde have demonstrated its rapid absorption from the gut. Once absorbed, the compound is expected to be distributed throughout the various tissues of the body.
The excretion of this compound and its metabolites is likely to be a swift process, primarily occurring via the kidneys and subsequent elimination in the urine. Research on o-methoxycinnamaldehyde in rats has shown a rapid urinary excretion, with 91% of the administered dose being eliminated within 24 hours and 98% within 48 hours. A smaller fraction of the metabolites is likely excreted through the feces. This efficient clearance suggests that the compound does not accumulate in the body over the long term.
Metabolic Pathways and Metabolite Identification
The metabolic transformation of this compound is predicted to follow several key enzymatic pathways, which are essential for its detoxification and removal from the body. These pathways are analogous to those established for o-methoxycinnamaldehyde.
A principal metabolic route for cinnamaldehydes involves the oxidation of the aldehyde functional group to a carboxylic acid. In the case of this compound, this would result in the formation of 3-methoxycinnamic acid. This initial metabolite can then undergo further reduction of the side-chain double bond to yield 3-methoxyphenylpropionic acid. For the related compound, o-methoxycinnamaldehyde, this oxidative pathway represents the major route of metabolism, accounting for approximately two-thirds of the administered dose in rat studies.
Table 1: Predicted Oxidative Metabolites of this compound
| Precursor Compound | Primary Oxidized Metabolite | Secondary Oxidized Metabolite |
| This compound | 3-Methoxycinnamic acid | 3-Methoxyphenylpropionic acid |
Following the initial oxidation to carboxylic acids, the resulting metabolites are poised for phase II conjugation reactions. These reactions increase the water solubility of the metabolites, thereby facilitating their excretion. A significant conjugation pathway for cinnamic acid derivatives is the formation of glycine conjugates. It is therefore highly probable that 3-methoxycinnamic acid and 3-methoxyphenylpropionic acid are conjugated with the amino acid glycine before being eliminated in the urine. This is a well-established detoxification pathway for many aromatic carboxylic acids.
Another critical metabolic pathway for methoxylated compounds is O-demethylation. This reaction, typically catalyzed by cytochrome P450 enzymes in the liver, involves the removal of the methyl group from the methoxy (B1213986) ether linkage, which results in the formation of a hydroxyl group. In studies with o-methoxycinnamaldehyde, O-demethylation was observed, leading to the excretion of O-demethylated cinnamic and phenylpropionic acid derivatives, which accounted for about 10% of the dose. Consequently, it is expected that this compound also undergoes O-demethylation to produce 3-hydroxycinnamaldehyde and its corresponding acid metabolites.
Potential for Drug-Drug Interactions (e.g., Cytochrome P450 Enzyme Inhibition by O-Methoxycinnamaldehyde)
The potential for a compound to cause drug-drug interactions is a critical aspect of its safety profile. Such interactions often arise from the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a wide array of drugs.
There is evidence to suggest that cinnamaldehyde and its methoxy derivatives can interact with the CYP enzyme system. Specifically, o-methoxycinnamaldehyde has been shown to be a competitive inhibitor of CYP1A2 and a mixed-type inhibitor of CYP2E1. Given the structural similarities, it is plausible that this compound may also exhibit inhibitory effects on certain CYP isoforms. Inhibition of these enzymes could slow the metabolism of other co-administered drugs that are substrates for the same enzymes, potentially leading to increased plasma concentrations and an elevated risk of adverse effects. However, without specific studies on this compound, its precise inhibitory profile and the clinical significance of any potential drug-drug interactions remain to be determined.
Table 2: Summary of Predicted Metabolic Pathways for this compound
| Metabolic Pathway | Enzymatic Reaction | Resulting Metabolites |
| Oxidation | Aldehyde Dehydrogenase | 3-Methoxycinnamic acid, 3-Methoxyphenylpropionic acid |
| Conjugation | Glycine N-acyltransferase | Glycine conjugates of oxidized metabolites |
| O-Demethylation | Cytochrome P450 Enzymes | 3-Hydroxycinnamaldehyde and its oxidized metabolites |
Broader Research Implications and Future Directions for Methoxycinnamaldehydes
Therapeutic Applications Beyond Current Research
While the anti-inflammatory and anticancer effects of methoxycinnamaldehydes are well-documented, ongoing studies are revealing their potential in other critical areas of medicine.
Neurodegenerative Diseases: Cinnamaldehyde (B126680) and its derivatives have demonstrated neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases. nih.gov These compounds are believed to protect neurons by modulating neuroinflammation, reducing oxidative stress, and improving synaptic connections through various signaling pathways. nih.gov Specifically, cinnamaldehyde has been shown to prevent the death of dopaminergic neurons, a hallmark of Parkinson's disease, suggesting a potential therapeutic role. nih.gov
Metabolic Disorders: The potential of cinnamaldehydes in managing metabolic syndrome and diabetes is an active area of research. nih.gov Studies have shown that these compounds can improve glucose tolerance and insulin (B600854) sensitivity. nih.govmdpi.com Cinnamaldehyde, for instance, has been found to ameliorate diabetic cardiomyopathy by improving energy metabolism and activating autophagy. It also shows promise in addressing diabetic nephropathy by reducing the deposition of advanced glycation end products (AGEs). nih.gov Furthermore, it can positively influence the gut microbiota, which is often imbalanced in diabetic conditions. dovepress.com
Antiviral and Immunomodulatory Effects: Methoxycinnamaldehydes are being investigated for their ability to combat viral infections and modulate the immune system. For example, 4-methoxycinnamaldehyde (B120730) has shown inhibitory effects against the human respiratory syncytial virus (RSV) by interfering with viral attachment and internalization. nih.gov Cinnamaldehyde has also been noted for its broad-spectrum pharmacological effects, including antiviral and immunomodulatory properties. spandidos-publications.comresearchgate.net It has been shown to improve the healing of skin wounds infected with Staphylococcus aureus by reducing the bacterial load and decreasing the levels of inflammatory mediators. nih.gov
Design and Development of Novel Methoxycinnamaldehyde-Based Therapeutics
The development of new drugs based on the methoxycinnamaldehyde structure is a key focus of current research. This involves synthesizing derivatives and analogs to enhance their therapeutic properties.
Structure-activity relationship (SAR) studies are crucial in this process, helping researchers understand how the chemical structure of these compounds relates to their biological activity. For instance, research on cinnamaldehyde derivatives has identified that the aldehyde group in the side chain is essential for its anti-inflammatory activity. semanticscholar.org SAR analysis has also been used to design cinnamaldehyde compounds with enhanced antifungal properties. mdpi.com
The synthesis of novel derivatives allows for the fine-tuning of their pharmacological profiles. For example, by modifying the structure of coniferyl aldehyde, a related compound, researchers have created derivatives with potent anticancer and antioxidant activities. ju.edu.joju.edu.jo This approach of creating and testing new analogs is fundamental to developing more effective and targeted therapies. nih.gov
Advanced Research on Specific Isomers (e.g., 3-Methoxycinnamaldehyde vs. 4-Hydroxy-3-methoxycinnamaldehyde)
Different isomers of methoxycinnamaldehyde can exhibit distinct biological activities. Comparative studies are therefore essential to understand their unique properties and therapeutic potential.
For example, 4-hydroxy-3-methoxycinnamaldehyde (B191438), also known as coniferyl aldehyde, is a member of the cinnamaldehyde class and has been found in various plants. nih.gov Research has shown that coniferyl aldehyde and its derivatives possess significant anticancer and antioxidant properties. ju.edu.joju.edu.jo
Comparative studies have also been conducted on the antifungal activity of different cinnamic aldehydes. One study found that sinapaldehyde (B192390) was the most effective against Candida species, followed by coniferyl aldehyde and then cinnamaldehyde, highlighting the importance of the specific molecular structure. ebi.ac.uk Understanding these isomer-specific effects is critical for selecting the most appropriate compound for a particular therapeutic application.
Integration of Omics Technologies in Methoxycinnamaldehyde Research (e.g., Metabolomics, Proteomics)
The use of "omics" technologies is revolutionizing the study of methoxycinnamaldehydes, providing a deeper understanding of their mechanisms of action.
Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, is being used to investigate how these compounds affect cellular metabolism. nih.gov For instance, a metabolomics-driven study on 2-methoxycinnamaldehyde (B72128) revealed its antibacterial mechanism against methicillin-resistant Staphylococcus epidermidis (MRSE) by altering the bacterial metabolic profile. frontiersin.org This approach helps to identify the specific metabolic pathways that are targeted by the compound.
Proteomics, the study of proteins, is another powerful tool. By analyzing changes in protein expression in response to treatment with methoxycinnamaldehydes, researchers can identify the proteins and signaling pathways that are involved in their therapeutic effects. This can provide valuable insights into how these compounds exert their anti-inflammatory, anticancer, and other biological activities.
Challenges and Opportunities in Methoxycinnamaldehyde Research
Despite the promising therapeutic potential of methoxycinnamaldehydes, there are challenges that need to be addressed to translate these findings into clinical applications.
One of the main challenges is the bioavailability and pharmacokinetics of these compounds. nih.gov Cinnamaldehyde, for example, has low solubility in water and can be quickly metabolized, which can limit its effectiveness when administered orally. nih.govnih.gov Researchers are exploring various drug delivery systems, such as nanoparticles and microemulsions, to improve its absorption and bioavailability. nih.gov
However, these challenges also present opportunities for innovation. The development of novel formulations and synthetic derivatives with improved pharmacokinetic profiles is a key area of future research. Furthermore, the diverse biological activities of methoxycinnamaldehydes offer a wide range of potential therapeutic applications to be explored. Continued research into their mechanisms of action, aided by advanced technologies like metabolomics and proteomics, will be crucial for unlocking their full therapeutic potential.
Q & A
Q. What are the recommended synthetic protocols for producing high-purity 3-Methoxycinnamaldehyde?
- Methodological Answer : The compound can be synthesized via aldol condensation using 3-methoxybenzaldehyde as a starting material. A representative procedure involves dissolving 3-methoxybenzaldehyde (8.0 mmol) in a solvent system under controlled conditions, followed by purification via column chromatography (silica gel, pentane/Et₂O gradient). This yields (E)-3-Methoxycinnamaldehyde with 54% efficiency, confirmed by spectroscopic alignment with literature data . Optimize solvent ratios (e.g., 9:1 to 7:3 pentane/Et₂O) to improve purity and yield.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves. Inspect gloves before use and dispose of contaminated gloves per hazardous waste protocols .
- Ventilation : Ensure local exhaust ventilation to minimize aerosol/dust exposure. Avoid skin/eye contact; rinse thoroughly with water for ≥15 minutes if exposed .
- Storage : Maintain in inert atmospheres at room temperature. Incompatible with strong acids/oxidizing agents (e.g., HNO₃, H₂SO₄) .
Q. Which analytical techniques are validated for characterizing this compound?
- Methodological Answer :
- TLC : Use pentane:EtOAc (4:1 v/v) with KMnO₄ staining; Rf = 0.63 .
- Spectroscopy : Compare ¹H/¹³C NMR and IR spectra with published data to confirm structural integrity .
- Chromatography : Column chromatography (silica gel) with gradient elution ensures purity >95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
- Methodological Answer : Discrepancies exist in carcinogenicity classifications (e.g., IARC/ACGIH/OSHA do not classify it as carcinogenic, but some studies suggest potential risks). Address this by:
- Conducting in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
- Cross-referencing SDS sections on acute toxicity (Section 11) and ecological impact (Section 12), though data gaps may require original testing .
Q. What experimental strategies assess the stability of this compound under non-standard conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (avoid temperatures >40°C) .
- Hydrolytic Stability : Expose to humidity-controlled environments (e.g., 75% RH) and monitor via HPLC for degradation products like 3-methoxybenzoic acid .
Q. How to design ecological impact assessments for this compound given limited data?
- Methodological Answer :
- Simulation Models : Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation (logP ≈ 1.8) and soil mobility.
- Microcosm Studies : Test biodegradability in soil/water systems spiked with 10 ppm of the compound, measuring half-life via GC-MS .
Methodological and Compliance Questions
Q. What are the best practices for disposing of this compound waste?
- Methodological Answer :
- Segregate waste in closed, labeled containers.
- Collaborate with licensed disposal firms for incineration or chemical neutralization (e.g., alkaline hydrolysis). Never discharge into drains .
Q. How to mitigate risks when using this compound in multi-step organic syntheses?
- Methodological Answer :
- Incompatibility Screening : Pre-test reactions with small batches to identify hazardous intermediates (e.g., peroxides in oxidative conditions).
- Real-Time Monitoring : Use inline FTIR to detect unstable intermediates and adjust reaction parameters (e.g., temperature, stoichiometry) .
Q. What steps ensure reproducibility in enantioselective applications of this compound?
- Methodological Answer :
Q. How to align this compound research with ethical guidelines for novel compounds?
- Methodological Answer :
- Compliance : Adhere to the Nagoya Protocol for natural product derivatives (if applicable).
- Documentation : Maintain detailed logs of synthesis, handling, and disposal for regulatory audits. Reference institutional biosafety committee (IBC) protocols .
Tables for Key Data
| Property | Value/Recommendation | Source |
|---|---|---|
| Molecular Weight | 178.18 g/mol | |
| Optimal Storage | Inert atmosphere, 20–25°C | |
| TLC Rf (pentane:EtOAc 4:1) | 0.63 | |
| Incompatible Agents | Strong acids, oxidizing agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
